tert-Butyl (4-methylpyridin-2-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABMAMDNSRZJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453859 | |
| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90101-20-5 | |
| Record name | 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-methylpyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of tert-butyl (4-methylpyridin-2-yl)carbamate, a key building block in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathway, experimental protocols, and relevant characterization data to support researchers in its preparation and application.
Synthesis Pathway Overview
The most common and efficient pathway for the synthesis of this compound involves the protection of the primary amino group of 2-amino-4-methylpyridine with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent. The reaction can be performed under various conditions, with modifications in solvent, temperature, and the use of a base to facilitate the reaction.
The general transformation is depicted in the following reaction scheme:
Figure 1. General reaction scheme for the Boc-protection of 2-amino-4-methylpyridine.
Experimental Protocols
Several protocols have been reported for this synthesis, with slight variations in reaction conditions. Below are two representative experimental procedures.
Protocol 1: Synthesis in tert-Butanol
This protocol is adapted from a procedure described in the supplementary materials of a study on protein kinase inhibitors.[1]
Materials:
-
2-Amino-4-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
tert-Butanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for flash chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in tert-butanol.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of 10-50% ethyl acetate in petroleum ether to yield the pure this compound.[1]
-
The final product can be crystallized for further purification.[1]
Protocol 2: Synthesis with a Base in an Aprotic Solvent
This generalized protocol is based on procedures for the Boc protection of similar aminopyridines and may be advantageous in certain contexts.
Materials:
-
2-Amino-4-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) (catalytic), or Sodium Hydride (NaH))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Add the base (if using a tertiary amine, use 1.1-1.5 eq; if using NaH, use 1.1 eq cautiously at 0 °C; if using DMAP, a catalytic amount is sufficient).
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride if NaH was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Source(s) |
| Starting Material | 2-Amino-4-methylpyridine | [1] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |
| Solvent (Protocol 1) | tert-Butanol | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Product Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Product Molecular Weight | 208.26 g/mol | |
| Product Melting Point | 115.0 - 120.0 °C |
Characterization
-
¹H NMR: Expected signals would include a singlet for the methyl group on the pyridine ring, aromatic protons on the pyridine ring, a singlet for the tert-butyl group, and a broad singlet for the N-H proton of the carbamate.
-
¹³C NMR: Expected signals would include carbons of the pyridine ring, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.
The final product is typically a white to off-white solid.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2. Experimental workflow for the synthesis of this compound.
References
tert-Butyl (4-methylpyridin-2-yl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-methylpyridin-2-yl)carbamate is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on an aminopyridine core, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application as a precursor to pharmacologically active compounds.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound. The data has been compiled from various chemical suppliers and literature sources.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| CAS Number | 90101-20-5 | [1] |
| Appearance | Solid | [1] |
| InChI Key | SABMAMDNSRZJBK-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 118-119 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted data or data from closely related analogs.
-
¹H NMR: Spectral data for the title compound is not directly available.
-
¹³C NMR: Spectral data for the title compound is not directly available.
-
IR Spectroscopy: Spectral data for the title compound is not directly available.
-
Mass Spectrometry: Spectral data for the title compound is not directly available.
Synthesis and Purification
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the protection of the amino group of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).[2]
Reaction:
References
In-Depth Technical Guide: Physical Properties of tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS No. 90101-20-5) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on a 2-amino-4-methylpyridine scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[1] This technical guide provides a summary of its known physical properties, outlines experimental protocols for their determination, and illustrates its synthetic pathway.
Core Physical and Chemical Properties
While specific experimental values for some physical properties of this compound are not widely reported in publicly available literature, the following table summarizes its fundamental chemical identifiers and known physical state.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆N₂O₂ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| CAS Number | 90101-20-5 | [2] |
| Physical Form | Solid | |
| Predicted XlogP | 2.1 |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the solid using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point. For a novel compound, a preliminary rapid heating can be performed to estimate the approximate melting range.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
For high accuracy, perform the measurement in triplicate and report the average range.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its application in synthesis, purification, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated pipettes or cylinders
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent. A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Allow the mixtures to stand and observe for any undissolved solid.
-
Classify the solubility as:
-
Soluble: If the solid completely dissolves.
-
Partially soluble: If a significant portion of the solid dissolves but some remains.
-
Insoluble: If the solid does not appear to dissolve.
-
-
For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC after solvent evaporation and redissolution in a suitable solvent).
Synthesis Workflow
This compound is typically synthesized via the protection of the amino group of 2-amino-4-methylpyridine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active molecules. Its primary utility lies in its role as a protected building block, allowing for selective modifications at other positions of the pyridine ring before the deprotection of the amino group. This strategy is frequently employed in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 4-methyl group can also be a key interaction point within the target protein's binding site. While this compound itself is not typically the final active pharmaceutical ingredient, its physical properties, such as solubility, are critical for optimizing reaction conditions and purification processes during the synthesis of the target drug molecule.
References
An In-depth Technical Guide to tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS Number: 90101-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4-methylpyridin-2-yl)carbamate, a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the synthesis of therapeutic agents targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Experimental procedures are described in detail to facilitate its synthesis and characterization in a laboratory setting.
Introduction
This compound, bearing the CAS number 90101-20-5, is a Boc-protected derivative of 2-amino-4-methylpyridine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the pyridine ring, making it a valuable building block in multi-step organic synthesis. Its primary significance lies in its utility as a precursor for the synthesis of various biologically active molecules, most notably as a key component in the development of potent and selective p38 MAP kinase inhibitors, which are under investigation for the treatment of inflammatory diseases.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 90101-20-5 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 115.0 to 120.0 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform.[4] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H6 (Pyridine) |
| ~7.0 | s | 1H | H3 (Pyridine) |
| ~6.8 | d | 1H | H5 (Pyridine) |
| ~2.3 | s | 3H | -CH₃ (Pyridine) |
| ~1.5 | s | 9H | -C(CH₃)₃ (Boc) |
| ~8.0 | br s | 1H | -NH- |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C=O (Carbamate) |
| ~156 | C2 (Pyridine) |
| ~148 | C4 (Pyridine) |
| ~147 | C6 (Pyridine) |
| ~119 | C5 (Pyridine) |
| ~115 | C3 (Pyridine) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~28 | -C(CH₃)₃ (Boc) |
| ~21 | -CH₃ (Pyridine) |
2.2.3. FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (Carbamate) |
| ~2980 | Strong | C-H Stretch (Aliphatic, asymmetric) |
| ~2870 | Medium | C-H Stretch (Aliphatic, symmetric) |
| ~1720 | Strong | C=O Stretch (Carbamate) |
| ~1610, ~1570 | Medium-Strong | C=C, C=N Stretch (Pyridine ring) |
| ~1520 | Medium | N-H Bend (Amide II) |
| ~1370, ~1390 | Medium | C-H Bend (gem-dimethyl of t-butyl) |
| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |
2.2.4. Mass Spectrometry (Predicted Fragmentation)
Upon electron impact ionization, this compound is expected to fragment via several characteristic pathways. The molecular ion peak [M]⁺ should be observed at m/z 208.
-
Loss of isobutylene: A prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which readily decarboxylates. This would lead to a fragment corresponding to the 2-amino-4-methylpyridine cation at m/z 108.
-
Loss of the tert-butyl group: Cleavage of the tert-butyl group as a cation (57 Da) would result in a fragment at m/z 151.
-
Loss of the Boc group: Cleavage of the entire Boc group (101 Da) would also lead to the 2-amino-4-methylpyridine cation at m/z 108.
Experimental Protocols
Synthesis of this compound
This protocol involves the Boc protection of 2-amino-4-methylpyridine.
3.1.1. Synthesis of 2-Amino-4-methylpyridine (Precursor)
A common method for the synthesis of 2-amino-4-methylpyridine involves the Chichibabin reaction from 4-methylpyridine. However, for laboratory-scale synthesis, commercial availability is often preferred. Should synthesis be necessary, a multi-step procedure starting from a furoate compound has been reported.[5]
3.1.2. Boc Protection of 2-Amino-4-methylpyridine
This procedure describes the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylpyridine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base, such as triethylamine (1.5-2.0 eq), and a catalytic amount of DMAP.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Role in Drug Development: p38 MAP Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of a class of compounds that act as inhibitors of p38 mitogen-activated protein kinase (MAPK).[5][6] The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its aberrant activation is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[7] It is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[5] The core cascade consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.
-
Activation of MAP3Ks: Upstream signals activate MAP3Ks such as TAK1, ASK1, and MEKKs.
-
Activation of MAP2Ks: The activated MAP3Ks then phosphorylate and activate MAP2Ks, primarily MKK3 and MKK6.
-
Activation of p38 MAPK: MKK3 and MKK6, in turn, dually phosphorylate threonine and tyrosine residues in the activation loop of p38 MAPK, leading to its activation.
-
Downstream Effects: Activated p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases (e.g., MAPKAPK-2/MK2) and transcription factors (e.g., ATF2, MEF2C). This leads to the production of pro-inflammatory cytokines and other mediators of inflammation.
Caption: Simplified schematic of the p38 MAPK signaling pathway.
By inhibiting p38 MAPK, the compounds synthesized from this compound can block this inflammatory cascade, offering a potential therapeutic strategy for a range of inflammatory conditions. The Boc-protected amine allows for modifications at other positions of the pyridine ring, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] It is a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a key intermediate in the synthesis of p38 MAP kinase inhibitors highlights its importance in the development of novel therapeutics for inflammatory diseases. This technical guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties and spectral characteristics to detailed synthetic protocols and its role in a critical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate [webbook.nist.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular structure and properties of tert-Butyl (4-methylpyridin-2-yl)carbamate, a compound of interest in various chemical and pharmaceutical research fields.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| CAS Number | 90101-20-5 | [1] |
| SMILES | Cc1ccnc(NC(=O)OC(C)(C)C)c1 | [1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the following diagram. This visualization illustrates the arrangement of atoms and the bonding patterns within the molecule, including the pyridine ring, the methyl group substituent, and the tert-butoxycarbonyl (Boc) protecting group.
References
The Pivotal Role of tert-Butyl (4-methylpyridin-2-yl)carbamate Derivatives in Modulating p38 MAP Kinase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the biological significance of tert-butyl (4-methylpyridin-2-yl)carbamate and its derivatives, with a primary focus on their role as precursors to potent inhibitors of p38 mitogen-activated protein (MAP) kinase. Dysregulation of the p38 MAP kinase signaling cascade is implicated in a host of inflammatory diseases and cancers, making it a critical target for therapeutic intervention. The carbamate moiety in these derivatives serves as a versatile synthetic handle, enabling the development of novel compounds with significant biological activity.
Quantitative Biological Activity of Key Derivatives
The core structure of this compound serves as a crucial intermediate in the synthesis of a class of trisubstituted imidazoles that have demonstrated potent inhibitory activity against p38α MAP kinase and the subsequent release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1] The following table summarizes the biological data for representative derivatives that share a common 2-aminopyridin-4-yl imidazole scaffold.
| Compound | p38α MAP Kinase Inhibition (IC₅₀, nM) | Inhibition of LPS-stimulated TNF-α release in human whole blood (IC₅₀, nM) |
| ML3403 | Not explicitly stated, but serves as a parent compound for optimization. | Two orders of magnitude less potent than LN950.[1] |
| LN950 | Potent inhibitor (exact value not provided, but improved from ML3403).[1] | Low double-digit nanomolar range.[1] |
| Derivative 1 (2-alkylimidazole analog of ML3403) | 4-fold increased binding affinity compared to ML3403.[1] | Similar potency to ML3403.[1] |
| Derivative 2 (2-alkylimidazole analog of LN950) | Low double-digit nanomolar range.[1] | Low double-digit nanomolar range.[1] |
Note: The synthesis of these compounds involves the use of intermediates derived from the core topic molecule.
Experimental Protocols
The evaluation of p38 MAP kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency and efficacy. Below are detailed methodologies for key experiments.
In Vitro p38α MAP Kinase Inhibition Assay (Luminescent-Based)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Peptide substrate (e.g., ATF-2)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. A DMSO-only control is also prepared.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO to the wells of a 384-well plate.
-
Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for p38α.
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ADP produced.
-
Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based TNF-α Release Assay (Human Whole Blood)
This ex vivo assay measures the ability of a compound to inhibit the release of TNF-α from human whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Blood Collection: Collect venous blood from healthy human volunteers into heparinized tubes.
-
Compound Treatment:
-
In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Add the whole blood to each well.
-
-
Stimulation: Add LPS to each well to a final concentration that induces a robust TNF-α response (e.g., 100 ng/mL).
-
Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Plasma Collection: Centrifuge the plates to separate the plasma from the blood cells.
-
TNF-α Quantification:
-
Carefully collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Pathways and Workflows
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines, leading to a variety of cellular responses, including the production of other pro-inflammatory cytokines like TNF-α.
Caption: The p38 MAP kinase signaling cascade and the point of inhibition.
General Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the typical experimental workflow for determining the in vitro inhibitory activity of a compound against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
In-Depth Technical Guide: Spectroscopic Data for tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for tert-Butyl (4-methylpyridin-2-yl)carbamate, a compound of interest in medicinal chemistry and drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Detailed experimental protocols for the synthesis of the compound and the acquisition of spectroscopic data are also included to facilitate reproducibility and further research.
Molecular Structure and Properties
This compound is a carbamate derivative of 2-amino-4-methylpyridine. The tert-butoxycarbonyl (Boc) protecting group is a common feature in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 90101-20-5 |
| Appearance | Solid |
Synthesis Protocol
The synthesis of this compound has been reported by Koch, Schollmeyer, and Laufer in Acta Crystallographica Section E: Structure Reports Online in 2008. While the full spectroscopic characterization data is not detailed in the abstract, the synthesis involves the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).
A general procedure for the N-tert-butoxycarbonylation of aminopyridines is as follows:
Materials:
-
2-amino-4-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Base (e.g., triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)) (optional, but can catalyze the reaction)
Procedure:
-
In a clean, dry flask, dissolve 2-amino-4-methylpyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents).
-
If a catalyst is used, add a catalytic amount of DMAP or an equivalent of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methyl group, and the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H6 (pyridine) |
| ~7.5 | s | 1H | NH |
| ~6.8 | s | 1H | H3 (pyridine) |
| ~6.7 | d | 1H | H5 (pyridine) |
| ~2.3 | s | 3H | CH₃ (on pyridine) |
| ~1.5 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine ring, the methyl group, the tert-butyl group, and the carbonyl group of the carbamate.
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C=O (carbamate) |
| ~152 | C2 (pyridine) |
| ~148 | C4 (pyridine) |
| ~147 | C6 (pyridine) |
| ~118 | C5 (pyridine) |
| ~112 | C3 (pyridine) |
| ~80 | C (CH₃)₃ |
| ~28 | C(C H₃)₃ |
| ~21 | C H₃ (on pyridine) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium | N-H stretch |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1720-1700 | Strong | C=O stretch (carbamate) |
| ~1600-1550 | Medium | N-H bend |
| ~1580, 1470 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250, 1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Predicted mass spectrometry data is available from PubChemLite.[1]
| Adduct | m/z (predicted) |
| [M+H]⁺ | 209.12847 |
| [M+Na]⁺ | 231.11041 |
| [M-H]⁻ | 207.11391 |
| [M]⁺ | 208.12064 |
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300, 400, or 500 MHz).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and deduce structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Navigating the Solubility Landscape of tert-Butyl (4-methylpyridin-2-yl)carbamate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of tert-butyl (4-methylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Geared towards researchers, scientists, and drug development professionals, this document outlines the compound's physicochemical properties, predicted solubility in common laboratory solvents, and detailed experimental protocols for accurate solubility determination.
Physicochemical Properties
This compound presents as a solid with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . A foundational understanding of these properties is crucial for its application in synthetic chemistry and drug development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| SMILES | Cc1ccnc(NC(=O)OC(C)(C)C)c1 |
Solubility Profile
| Solvent | Molecular Formula | Solubility (g/100mL) | Temperature (°C) |
| Water | H₂O | To be determined | 25 |
| Ethanol | C₂H₅OH | To be determined | 25 |
| Methanol | CH₃OH | To be determined | 25 |
| Isopropanol | C₃H₈O | To be determined | 25 |
| Acetone | C₃H₆O | To be determined | 25 |
| Ethyl Acetate | C₄H₈O₂ | To be determined | 25 |
| Dichloromethane | CH₂Cl₂ | To be determined | 25 |
| Chloroform | CHCl₃ | To be determined | 25 |
| Tetrahydrofuran | C₄H₈O | To be determined | 25 |
| Acetonitrile | C₂H₃N | To be determined | 25 |
| Dimethylformamide (DMF) | C₃H₇NO | To be determined | 25 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | To be determined | 25 |
| Toluene | C₇H₈ | To be determined | 25 |
| Hexane | C₆H₁₄ | To be determined | 25 |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, two standard experimental protocols are detailed below: a rapid kinetic solubility assay for high-throughput screening and a more definitive thermodynamic solubility assay.
Kinetic Solubility Assay Protocol
This method provides a rapid assessment of a compound's solubility and is particularly useful in early-stage drug discovery.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV/Vis plate reader
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156 mM).
-
Assay Plate Preparation: Add 2 µL of each concentration from the serial dilution to the wells of a 96-well plate in duplicate. Include wells with 2 µL of DMSO alone as a blank control.
-
Addition of Aqueous Buffer: To each well, add 198 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, for UV/Vis detection, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a predetermined wavelength.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or a sharp decrease in absorbance is observed compared to the blank.
Thermodynamic (Shake-Flask) Solubility Assay Protocol
This method determines the equilibrium solubility of a compound, providing a more accurate measure than the kinetic assay.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV/Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV/Vis spectrophotometry against a standard curve.
-
Calculation: The thermodynamic solubility is the concentration of the compound in the saturated solution.
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for determining kinetic and thermodynamic solubility.
Hypothetical Signaling Pathway Involvement
The 2-aminopyridine scaffold, the core of this compound, is a privileged structure in medicinal chemistry and has been incorporated into molecules targeting a variety of biological pathways.[1][2][3] Derivatives of 2-aminopyridine have shown activity as inhibitors of kinases, such as Janus kinase 2 (JAK2), and enzymes involved in neurotransmission, like neuronal nitric oxide synthase (nNOS).[3][4][5]
Based on this, a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor is presented below. This is a generalized representation and would require experimental validation.
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Carbamate Group: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbamate functional group, an ester of carbamic acid, has emerged as a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its multifaceted roles in drug design. This guide provides a comprehensive overview of the carbamate moiety, detailing its strategic application in enhancing drug efficacy, stability, and target specificity. From its role as a bioisosteric replacement for the amide bond to its use as a prodrug moiety and a key interacting group with biological targets, the carbamate group offers a versatile tool for the modern medicinal chemist.
Physicochemical Properties and Structural Features of the Carbamate Group
The carbamate linkage can be considered a hybrid of an amide and an ester, inheriting properties from both functional groups. This unique structural feature imparts a range of advantageous characteristics for drug design.
Key Physicochemical Properties:
-
Stability: Carbamates generally exhibit greater stability towards chemical and enzymatic hydrolysis compared to esters, and greater proteolytic stability than amides. This enhanced stability can lead to improved in vivo half-life of drugs.[1][2][3]
-
Hydrogen Bonding: The carbamate moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions with biological targets such as enzymes and receptors.[3][4]
-
Conformational Rigidity: Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond of a carbamate has partial double bond character. This restricts rotation and imposes a degree of conformational constraint, which can be advantageous for optimizing binding to a target.[3][4] Carbamates can exist in syn and anti conformations, with the anti rotamer generally being more stable.[4]
-
Lipophilicity: The lipophilicity of a carbamate can be readily modulated by altering the substituents on the nitrogen and oxygen atoms, allowing for fine-tuning of a drug's pharmacokinetic profile, including its absorption and distribution.[5]
Table 1: Comparison of Physicochemical Properties of Amide, Ester, and Carbamate Linkages
| Property | Amide | Ester | Carbamate |
| Hydrolytic Stability | High | Low | Moderate to High |
| Proteolytic Stability | Low | High | High |
| Hydrogen Bond Donors | 1 (N-H) | 0 | 1 (N-H) |
| Hydrogen Bond Acceptors | 1 (C=O) | 2 (C=O, O-R) | 2 (C=O, O-R) |
| Conformational Flexibility | Restricted | Flexible | Restricted |
The Role of the Carbamate Group in Drug Design and Action
The versatility of the carbamate group is evident in its wide range of applications in medicinal chemistry, from serving as a stable structural component to acting as a cleavable prodrug linker.
Carbamate as a Bioisostere of the Amide Bond
The amide bond is a fundamental linkage in peptides and many small molecule drugs. However, it is often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. The carbamate group serves as an excellent bioisostere for the amide bond, mimicking its size and hydrogen bonding capabilities while offering significantly improved resistance to proteolysis.[6][7] This strategy is widely employed in the design of peptidomimetics to enhance their in vivo stability and bioavailability.
Carbamates in Prodrug Design
Carbamates are frequently utilized as prodrug moieties to improve the pharmacokinetic properties of parent drugs containing hydroxyl, amino, or carboxylic acid functional groups. A carbamate linker can mask a polar functional group, increasing the drug's lipophilicity and enhancing its absorption. Once absorbed, the carbamate can be cleaved by esterases or other enzymes to release the active drug. This approach is particularly useful for improving oral bioavailability and achieving targeted drug delivery.[6][8]
Table 2: Examples of Carbamate-Containing Prodrugs
| Prodrug | Active Drug | Therapeutic Area | Role of Carbamate |
| Bambuterol | Terbutaline | Asthma | Improves absorption and provides sustained release |
| Irinotecan | SN-38 | Cancer | Enhances water solubility and acts as a carrier |
| Capecitabine | 5-Fluorouracil | Cancer | Tumor-selective activation |
Carbamates as Key Interacting Moieties in Enzyme Inhibition
The carbamate group can act as a "warhead" in the design of enzyme inhibitors, particularly for serine hydrolases like acetylcholinesterase (AChE). The carbonyl carbon of the carbamate is electrophilic and can be attacked by the catalytic serine residue in the enzyme's active site. This forms a covalent carbamoyl-enzyme intermediate, leading to reversible or irreversible inhibition of the enzyme. The rate of decarbamoylation determines the duration of inhibition.[7][9] This mechanism is the basis for the therapeutic effect of several important drugs.
Carbamate-Containing Drugs: Mechanisms and Applications
The carbamate moiety is a key structural feature in a diverse range of approved therapeutic agents.
Cholinesterase Inhibitors in Alzheimer's Disease
Carbamate-based acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE). The carbamate group of rivastigmine carbamoylates the serine residue in the active site of these enzymes, leading to a prolonged inhibition.[10]
Table 3: Pharmacokinetic Parameters of Rivastigmine
| Parameter | Value | Reference |
| Oral Bioavailability | ~36% (3 mg dose) | [10] |
| Protein Binding | ~40% | [10] |
| Metabolism | Hydrolysis by cholinesterases | [9] |
| Elimination Half-life | ~1.5 hours (oral) | [10] |
| Cmax (9.5 mg/24h patch) | 8.7 ng/mL | [9] |
| Tmax (9.5 mg/24h patch) | 8.1 hours | [9] |
Anticonvulsants in Epilepsy
-
Felbamate: An anticonvulsant with a unique dual mechanism of action. It acts as a positive modulator of GABA-A receptors and an antagonist of the glycine co-agonist site on NMDA receptors.[1][11] This dual action on both inhibitory and excitatory neurotransmission contributes to its broad-spectrum anticonvulsant activity.[11]
Table 4: Pharmacokinetic Parameters of Felbamate
| Parameter | Value | Reference |
| Oral Bioavailability | >90% | [4][12] |
| Protein Binding | 22-25% | [12] |
| Metabolism | Hepatic (CYP2E1 and CYP3A4) | [12] |
| Elimination Half-life | 20-23 hours | [12][13] |
| Clearance (multiple doses) | 30 ± 8 mL/hr/kg | [13] |
Carbamates in Cancer Chemotherapy
The carbamate group is present in several anticancer agents, where it can contribute to the drug's mechanism of action or improve its pharmacokinetic properties.[14][15]
-
Mitomycin C: A potent DNA alkylating agent. The carbamate group is involved in the activation of the drug to its cytotoxic form.
-
Docetaxel: A taxane derivative that stabilizes microtubules. The carbamate side chain is crucial for its biological activity.
Experimental Protocols and Methodologies
Synthesis of Carbamates
A variety of synthetic methods are available for the preparation of carbamates, with the choice of method depending on the specific target molecule and the available starting materials.
General Protocol for the Synthesis of O-Aryl Carbamates from Phenols and Isocyanates:
-
To a solution of the phenol (1.0 equivalent) in an aprotic solvent (e.g., toluene, THF), add a catalytic amount of a base (e.g., triethylamine, pyridine).
-
Add the isocyanate (1.0-1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid.
-
The product is extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography.[16][17][18]
General Protocol for the Synthesis of N-Alkyl Carbamates from Amines and Chloroformates:
-
Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, pyridine, 1.1-1.5 equivalents) in an aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the chloroformate (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up the reaction by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.[19][20][21]
In Vitro Evaluation of Carbamate-Based Enzyme Inhibitors
The inhibitory activity of carbamate compounds against their target enzymes is a critical aspect of their preclinical evaluation.
Protocol for Determining Acetylcholinesterase Inhibition using the Ellman's Assay:
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of acetylthiocholine.
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
AChE solution of known concentration in phosphate buffer.
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the test inhibitor solution (or solvent for control).
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2][6][8][22]
-
Visualizing Molecular Interactions and Workflows
Signaling Pathways and Mechanisms
Caption: Mechanism of action of Felbamate.
References
- 1. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]
- 4. ccjm.org [ccjm.org]
- 5. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. research.usf.edu [research.usf.edu]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 12. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Felbamate Oral Suspension, USP 600 mg/5 mL [dailymed.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 21. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Using tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent p38 MAP kinase inhibitors, utilizing tert-Butyl (4-methylpyridin-2-yl)carbamate as a key starting material. The methodologies outlined are based on established synthetic strategies in medicinal chemistry for the generation of imidazole-based kinase inhibitors.
Introduction to p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, the development of small molecule inhibitors targeting p38 MAP kinase has been a major focus of drug discovery efforts.
The general structure of many potent p38 MAP kinase inhibitors features a substituted imidazole core. The synthetic route described herein utilizes this compound as a versatile starting material for the construction of such inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of the pyridine ring allows for selective functionalization at other positions before its facile removal in the final steps of the synthesis.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a tiered signaling cascade. It is typically initiated by environmental stresses or inflammatory cytokines, leading to the activation of a MAP kinase kinase kinase (MAPKKK), such as MEKKs or MLKs. This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. Finally, the activated MAPKK phosphorylates and activates p38 MAP kinase. Activated p38 proceeds to phosphorylate various downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a cellular response.
Caption: p38 MAP Kinase Signaling Pathway.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process starting from the commercially available 2-amino-4-methylpyridine. This is first protected to yield this compound. Subsequent benzylic bromination, followed by reaction with a pre-formed imidazole derivative and final deprotection, affords the target p38 MAP kinase inhibitor.
Caption: Synthetic Workflow for p38 Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the 2-amino group of 2-amino-4-methylpyridine with a tert-butoxycarbonyl (Boc) group.
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
tert-Butanol
-
2-Propanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of freshly distilled tert-butanol (450 ml), add di-tert-butyl dicarbonate (16.81 g, 77.0 mmol).
-
Slowly add 2-amino-4-methylpyridine (7.57 g, 70.0 mmol) to the mixture.
-
Stir the mixture at room temperature for 3 days.
-
Remove the solvent in vacuo.
-
Recrystallize the residue from hot 2-propanol to afford the product as colorless crystals.
Expected Yield: 84%[1]
Protocol 2: Synthesis of tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate
This protocol outlines the benzylic bromination of the methyl group at the 4-position of the pyridine ring.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 3: Synthesis of a p38 MAP Kinase Inhibitor
This protocol details the coupling of the brominated intermediate with a pre-synthesized imidazole derivative, followed by deprotection of the Boc group.
Materials and Reagents:
-
tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate
-
2-(4-Fluorophenyl)-4-phenyl-1H-imidazole (example imidazole)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
Part A: Coupling Reaction
-
To a solution of tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate (1 equivalent) in DMF, add 2-(4-fluorophenyl)-4-phenyl-1H-imidazole (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the Boc-protected inhibitor.
Part B: Boc Deprotection
-
Dissolve the Boc-protected inhibitor in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final p38 MAP kinase inhibitor.
Data Presentation
The following table summarizes the inhibitory activity of representative p38 MAP kinase inhibitors with a substituted imidazole core.
| Compound ID | Structure | p38α IC₅₀ (nM) |
| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(pyridin-4-yl)imidazole | 50 |
| VX-745 | 5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-d][2][3]oxazin-6-one | 12 |
| BIRB 796 | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(4-(morpholine-4-carbonyl)phenyl)naphthalen-1-yl)urea | 38 |
| Analog A | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(pyridin-4-yl)imidazole | 100 |
| Analog B | 2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazole | 75 |
Note: The IC₅₀ values are approximate and can vary depending on the assay conditions. The structures of Analogs A and B are representative of the class of compounds that can be synthesized using the described methods.
Logical Synthesis Diagram
The synthesis of the target p38 MAP kinase inhibitor from this compound follows a logical progression of chemical transformations.
Caption: Logical Flow of the Synthesis.
References
Application Notes and Protocols: Tert-Butyl (4-methylpyridin-2-yl)carbamate as a Robust Amine Protecting Group
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for primary and secondary amines. Its widespread use stems from its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This document provides detailed application notes and protocols for the use of tert-butyl (4-methylpyridin-2-yl)carbamate as a protecting group for the 2-amino functionality of 4-methyl-2-aminopyridine. This compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules, including potent p38 MAP kinase inhibitors.[1] Detailed methodologies for both the protection of 2-amino-4-methylpyridine and the subsequent deprotection of the carbamate are presented, accompanied by quantitative data and reaction schemes.
Introduction
In multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents, the selective protection and deprotection of functional groups is of paramount importance. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions. The Boc group is an ideal choice for this purpose due to its predictable reactivity and stability.[2][3] The protection of 2-amino-4-methylpyridine as this compound allows for subsequent functionalization at other positions of the pyridine ring or on the protected nitrogen itself, followed by the clean removal of the Boc group to reveal the free amine.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Solid |
| CAS Number | 90101-20-5 |
Experimental Protocols
I. Protection of 2-amino-4-methylpyridine
This protocol describes the synthesis of this compound from 2-amino-4-methylpyridine using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Reaction Scheme:
Figure 1. Boc protection of 2-amino-4-methylpyridine.
Materials:
-
2-amino-4-methylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data (Typical):
| Parameter | Value | Reference |
| Yield | High | [2] |
| ¹H NMR | Consistent with protected structure | N/A |
| ¹³C NMR | Consistent with protected structure | N/A |
| Mass Spec | [M+H]⁺ peak corresponding to C₁₁H₁₇N₂O₂⁺ | N/A |
II. Deprotection of this compound
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to regenerate 2-amino-4-methylpyridine. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[4]
Reaction Scheme:
Figure 2. TFA-mediated deprotection of the Boc group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
To this solution, add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) dropwise at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield 2-amino-4-methylpyridine.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Quantitative Data (Typical):
| Parameter | Value | Reference |
| Yield | High | [2] |
| Reaction Time | 2-12 hours | [2] |
Applications in Synthesis
The use of this compound as a protected amine intermediate is valuable in the synthesis of complex molecules. For instance, it has been utilized in the preparation of potent p38 MAP kinase inhibitors.[1] The Boc group's stability to a wide range of reagents allows for chemical modifications at other sites of the molecule before its removal. For example, the protected nitrogen can be alkylated, as demonstrated by the synthesis of tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate.[5]
Workflow Diagram
Figure 3. Synthetic workflow utilizing the Boc protecting group.
Conclusion
The use of this compound provides an effective strategy for the temporary protection of the 2-amino group on the 4-methylpyridine scaffold. The protocols outlined in this document offer reliable methods for both the introduction and removal of this protecting group, facilitating the synthesis of complex target molecules in drug discovery and development. The stability of the Boc group under various conditions, coupled with its clean and efficient cleavage under mild acidic conditions, underscores its utility for researchers and scientists in the field.
References
- 1. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for Boc protection with tert-Butyl (4-methylpyridin-2-yl)carbamate
Application Notes and Protocols: Synthesis of tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of this compound, a compound where the amino group of 2-amino-4-methylpyridine is protected by a tert-butoxycarbonyl (Boc) group. The standard and most widely used reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).
The protocols outlined below are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound involves the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate. This protected form of the amine is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
Reaction Mechanism
The Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This results in the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound.
Materials:
-
2-Amino-4-methylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
tert-Butanol
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Equipment for flash column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-4-methylpyridine (1.0 equivalent) and tert-butanol (to make a ~0.4 M solution).
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10-50% ethyl acetate in petroleum ether.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Amino-4-methylpyridine | 108.14 | 3.00 | 27.7 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 6.70 | 30.5 | 1.1 |
| tert-Butanol (solvent) | - | 70 mL | - | - |
| This compound | 208.26 | - | - | - |
Note: The yield of the product will vary depending on the specific reaction conditions and purification efficiency.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Boc protection of 2-amino-4-methylpyridine.
The Versatility of tert-Butyl (4-methylpyridin-2-yl)carbamate in the Synthesis of Fused Heterocyclic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-methylpyridin-2-yl)carbamate is a versatile building block in heterocyclic synthesis, primarily utilized as a protected form of 2-amino-4-methylpyridine. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of temporarily masking the nucleophilicity of the exocyclic amino group, allowing for selective functionalization at other positions of the pyridine ring or at the amino nitrogen itself. Its stability under various conditions and the ease of its removal under acidic conditions make it a valuable intermediate in the synthesis of complex heterocyclic scaffolds, which are prominent in medicinal chemistry and drug discovery. Notably, derivatives of 2-amino-4-methylpyridine are key components in various kinase inhibitors, including p38 MAP kinase inhibitors.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems.
I. Synthesis and N-Alkylation of this compound
A primary application of this compound is as an intermediate for the synthesis of N-substituted 2-amino-4-methylpyridine derivatives. The Boc group facilitates the deprotonation of the carbamate nitrogen, allowing for high-yield N-alkylation.
Experimental Protocol: Synthesis of this compound [1]
To a solution of 2-amino-4-methylpyridine (7.57 g, 70.0 mmol) in freshly distilled tert-butanol (450 ml) is slowly added di-tert-butyl dicarbonate (16.81 g, 77.0 mmol). The reaction mixture is stirred at room temperature for 3 days. The solvent is then removed under reduced pressure, and the residue is recrystallized from hot 2-propanol to yield the product as colorless crystals.
Experimental Protocol: N-Benzylation of this compound [2]
To a solution of this compound (0.75 g, 3.6 mmol) in dry DMF (11 ml) under an argon atmosphere at 0 °C, sodium hydride (0.18 g, 4.5 mmol, 60% dispersion in oil) is added in portions, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 20 minutes, followed by the addition of benzyl bromide (0.71 g, 4.1 mmol) at the same temperature. After stirring for an additional 30 minutes at 0 °C, the mixture is allowed to warm to room temperature over 1 hour. Water and ethyl acetate are then added. The organic layer is separated, washed sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over sodium sulfate and concentrated in vacuo. The residue is purified by flash chromatography on silica gel (n-hexane/ethyl acetate 3:1) to yield tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| This compound | 2-Amino-4-methylpyridine | Di-tert-butyl dicarbonate | tert-Butanol | 84 | [1] |
| tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate | This compound | Benzyl bromide, NaH | DMF | 56 | [2] |
Workflow for Synthesis and N-Alkylation:
Caption: Synthetic pathway to N-benzylated 2-amino-4-methylpyridine.
II. Application in the Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. The use of this compound allows for a controlled synthesis, where the Boc group can be removed in situ followed by cyclization.
Proposed Protocol: Synthesis of 7-methylimidazo[1,2-a]pyridine derivatives
This protocol is a proposed adaptation based on general methods for imidazo[1,2-a]pyridine synthesis.
A mixture of this compound (1.0 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 1.1 mmol) in a suitable solvent such as ethanol or DMF (10 mL) is heated to reflux. The reaction progress is monitored by TLC. Upon consumption of the starting material, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding imidazo[1,2-a]pyridine derivative. The initial step likely involves the deprotection of the Boc group under the reaction conditions, followed by the classical condensation of the freed 2-aminopyridine with the α-haloketone.
Logical Relationship for Imidazopyridine Synthesis:
Caption: Proposed pathway for imidazo[1,2-a]pyridine synthesis.
III. Application in the Synthesis of Triazolo[1,5-a]pyridines
Triazolo[1,5-a]pyridines are another important class of nitrogen-containing fused heterocycles. Their synthesis can be achieved from 2-aminopyridines through cyclization with various reagents. The Boc-protected starting material can offer advantages in solubility and reactivity control.
Proposed Protocol: Synthesis of 7-methyl-[3][4][5]triazolo[1,5-a]pyridine derivatives
This protocol is a proposed synthetic route based on established methodologies for triazolopyridine synthesis.[6]
This compound (1.0 mmol) is dissolved in a suitable solvent like pyridine or DMF. To this solution, an appropriate cyclizing agent such as N-(pyridin-2-yl)formamidoxime with trifluoroacetic anhydride is added.[6] The reaction mixture is stirred at room temperature or heated depending on the specific cyclizing agent used. After completion of the reaction (monitored by TLC), the solvent is removed in vacuo. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Signaling Pathway Analogy for Triazolopyridine Synthesis:
Caption: Synthetic route to triazolo[1,5-a]pyridines.
This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. Its primary utility lies in its ability to act as a protected form of 2-amino-4-methylpyridine, enabling selective N-alkylation and facilitating controlled cyclization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery for the strategic application of this versatile building block. Further exploration of its reactivity with a broader range of electrophiles and in multicomponent reactions is anticipated to expand its utility in the construction of novel and medicinally relevant heterocyclic scaffolds.
References
- 1. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Reaction of tert-Butyl (4-methylpyridin-2-yl)carbamate with di-tert-butyl dicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amino groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability in a variety of reaction conditions and the relative ease of its removal under acidic conditions. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for the introduction of the Boc group.
This document provides detailed application notes and experimental protocols for the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate. It covers both the selective mono-Boc protection to yield tert-butyl (4-methylpyridin-2-yl)carbamate and the subsequent reaction to form the di-Boc protected product, tert-butyl N-(tert-butoxycarbonyl)-N-(4-methylpyridin-2-yl)carbamate. Understanding and controlling the extent of this reaction is crucial for designing synthetic routes involving substituted aminopyridines, which are prevalent scaffolds in many biologically active compounds.
Reaction Schemes
The reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate can proceed in two stages:
-
Mono-Boc Protection: 2-amino-4-methylpyridine reacts with one equivalent of (Boc)₂O to form this compound.
-
Di-Boc Protection: The initially formed mono-Boc product, this compound, can further react with another equivalent of (Boc)₂O to yield tert-butyl N-(tert-butoxycarbonyl)-N-(4-methylpyridin-2-yl)carbamate.
Application Notes
The selective protection of the amino group in 2-amino-4-methylpyridine is a key transformation that allows for subsequent modifications at other positions of the pyridine ring. The choice between mono- and di-protection depends on the desired synthetic outcome.
Mono-Boc Protection:
-
Purpose: To temporarily mask the nucleophilicity of the primary amino group, preventing it from participating in undesired side reactions. The remaining N-H proton on the carbamate can still exhibit some acidic character.
-
Key Considerations:
-
Stoichiometry: Using a slight excess of the aminopyridine or carefully controlling the stoichiometry of (Boc)₂O (typically 1.0 to 1.2 equivalents) is crucial to favor mono-protection and minimize the formation of the di-Boc byproduct.
-
Base: A non-nucleophilic base such as triethylamine (TEA) is commonly used to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which decomposes to tert-butanol and carbon dioxide.
-
Catalyst: While not always necessary for reactive aminopyridines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[1] DMAP reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium species.[1]
-
Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents for this reaction.
-
Di-Boc Protection:
-
Purpose: To completely encapsulate the amino group, removing both its nucleophilicity and the acidity of the N-H proton. This can be advantageous in reactions involving strong bases or highly electrophilic reagents where the mono-Boc derivative might not be sufficiently inert.
-
Key Considerations:
-
Stoichiometry: A significant excess of (Boc)₂O (2.2 equivalents or more) is required to drive the reaction towards the di-protected product.
-
Catalyst: DMAP is generally essential for the formation of the di-Boc product, as the mono-Boc carbamate is a much weaker nucleophile than the parent amine.
-
Reaction Conditions: More forcing conditions, such as elevated temperatures and longer reaction times, may be necessary to achieve high conversion to the di-Boc product.
-
Side Reactions: Under certain conditions, particularly with less hindered amines, the formation of ureas can be a competing side reaction.
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Mono-Boc Protection)
This protocol is a general procedure for the selective mono-Boc protection of 2-amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Synthesis of tert-Butyl N-(tert-butoxycarbonyl)-N-(4-methylpyridin-2-yl)carbamate (Di-Boc Protection)
This protocol describes a method for the di-Boc protection of 2-amino-4-methylpyridine.
Materials:
-
This compound (or 2-amino-4-methylpyridine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile or THF. (Alternatively, start from 2-amino-4-methylpyridine and use 2.2-2.5 eq of (Boc)₂O).
-
Add a catalytic amount of DMAP (0.1 - 0.2 eq).
-
Add di-tert-butyl dicarbonate (1.2 - 1.5 eq if starting from the mono-Boc derivative, or 2.2 - 2.5 eq if starting from the free amine) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for several hours to overnight, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the di-Boc protected product.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the mono- and di-Boc protection of 2-amino-4-methylpyridine based on literature precedents for similar aminopyridines.[2][3]
Table 1: Mono-Boc Protection of 2-Amino-4-methylpyridine
| Entry | (Boc)₂O (eq) | Base (eq) | Catalyst (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) | Mono:Di Ratio |
| 1 | 1.5 | TEA (1.5) | - | DCM | 2 | RT | ~80% | >20:1 |
| 2 | 1.5 | TEA (1.5) | DMAP (0.01) | DCM | 8 | RT | ~60% | 4:1 |
| 3 | 1.8 | TEA (2.2) | HOBT (0.08), EDCI (2.2) | DCM | 0.5 | RT | ~90% | 20:1 |
Table 2: Di-Boc Protection of 2-Amino-4-methylpyridine (Representative Conditions)
| Entry | Starting Material | (Boc)₂O (eq) | Catalyst (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Amino-4-methylpyridine | 2.5 | DMAP (0.2) | MeCN | 12 | 50 | Moderate to Good |
| 2 | This compound | 1.5 | DMAP (0.2) | THF | 16 | RT | Moderate to Good |
Note: Yields and reaction times are representative and may vary depending on the specific reaction scale and conditions.
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for mono- and di-Boc protection.
Experimental Workflow
Caption: General experimental workflow for Boc protection.
References
Application Notes and Protocols for the Laboratory Scale-up of tert-Butyl (4-methylpyridin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl (4-methylpyridin-2-yl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds, including potent p38 MAP kinase inhibitors. The Boc (tert-butoxycarbonyl) protection of the amino group of 2-amino-4-methylpyridine is a crucial step in these synthetic routes. While the laboratory-scale synthesis is relatively straightforward, scaling up this process presents several challenges that require careful consideration to ensure safety, efficiency, and product quality. These application notes provide a detailed protocol for the laboratory-scale synthesis and a comprehensive guide to the key considerations for scaling up the production of this compound.
Reaction Scheme:
The synthesis involves the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected product.
Caption: Reaction pathway for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Amino-4-methylpyridine | 695-34-1 | C₆H₈N₂ | 108.14 | Solid |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Low melting solid (m.p. 23 °C), moisture sensitive.[1][2] |
| tert-Butanol | 75-65-0 | C₄H₁₀O | 74.12 | Solvent |
| 2-Propanol | 67-63-0 | C₃H₈O | 60.10 | Recrystallization solvent |
Safety Information
1. Hazard Identification:
-
2-Amino-4-methylpyridine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Causes serious eye irritation. May cause respiratory irritation. Decomposes at higher temperatures to produce isobutene, t-butyl alcohol, and carbon dioxide.[1][2]
-
tert-Butanol: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation and drowsiness or dizziness.
2. Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.
-
Work in a well-ventilated area, preferably a chemical fume hood.
3. Handling and Storage:
-
Di-tert-butyl dicarbonate (Boc₂O): Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep container tightly closed. It is sensitive to moisture.[3]
-
2-Amino-4-methylpyridine: Store in a tightly closed container in a dry and well-ventilated place.
-
tert-Butanol: Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (Based on Laufer & Koch, 2008)
This protocol is adapted from the literature for a typical laboratory-scale synthesis.
1. Reaction Setup:
-
To a solution of freshly distilled tert-butanol (450 ml), add di-tert-butyl dicarbonate (16.81 g, 77.0 mmol).
-
Slowly add 2-amino-4-methylpyridine (7.57 g, 70.0 mmol) to the solution.
2. Reaction Execution:
-
Stir the mixture at room temperature for 3 days.
3. Work-up and Purification:
-
Remove the solvent in vacuo.
-
Recrystallize the residue from hot 2-propanol to afford the final product.
Expected Yield: 84% (12.30 g) of this compound as colorless crystals.
Protocol 2: Proposed Scale-Up Synthesis (e.g., 10-fold Scale)
This protocol outlines the considerations and modifications for a 10-fold scale-up of the synthesis.
1. Reaction Setup:
-
Use a suitably sized reaction vessel equipped with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charge the reactor with 2-amino-4-methylpyridine (75.7 g, 0.70 mol) and tert-butanol (4.5 L).
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (168.1 g, 0.77 mol) in tert-butanol (1 L).
2. Reaction Execution:
-
Cool the solution of 2-amino-4-methylpyridine to 10-15 °C using an ice bath.
-
Slowly add the di-tert-butyl dicarbonate solution to the reactor via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 25 °C. The reaction is exothermic, and careful temperature control is crucial.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to about one-third of the original volume.
-
Cool the concentrated solution to 0-5 °C and stir for 2-4 hours to induce crystallization.
-
Collect the precipitated solid by filtration and wash the filter cake with cold tert-butanol.
-
For further purification, recrystallize the crude product from hot 2-propanol.
-
Dry the purified product under vacuum at a temperature not exceeding 40°C.
Data Presentation: Comparison of Reaction Parameters
| Parameter | Laboratory-Scale | Scale-Up (10-fold) | Rationale for Change |
| 2-Amino-4-methylpyridine | 7.57 g (70.0 mmol) | 75.7 g (0.70 mol) | Proportional scaling |
| Di-tert-butyl dicarbonate | 16.81 g (77.0 mmol) | 168.1 g (0.77 mol) | Proportional scaling |
| Solvent (tert-Butanol) | 450 ml | 5.5 L | Maintain appropriate concentration |
| Reagent Addition | All at once | Slow, controlled addition | Manage exotherm |
| Temperature Control | Room Temperature | 10-15 °C during addition, then RT | Prevent temperature runaway |
| Reaction Time | 3 days | 24-48 hours (monitored) | Reaction may be faster at higher effective concentration |
| Purification | Recrystallization | Crystallization followed by recrystallization | Efficient isolation of bulk product |
Scale-Up Considerations
Caption: A typical workflow for the scaled-up synthesis of the target compound.
1. Thermal Management: The reaction between an amine and Boc anhydride is exothermic. On a small scale, this exotherm can dissipate into the surroundings. However, on a larger scale, the surface area to volume ratio decreases, leading to potential heat accumulation and a temperature runaway.
-
Mitigation:
-
Use a reaction vessel with efficient heat transfer capabilities (e.g., a jacketed reactor).
-
Implement controlled, slow addition of the Boc₂O solution.
-
Pre-cool the amine solution before adding the Boc₂O.
-
Monitor the internal temperature of the reaction mixture continuously.
-
2. Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots" where the concentration of reagents is high, which could lead to side reactions or uncontrolled exotherms.
-
Mitigation:
-
Use a mechanical stirrer instead of a magnetic stir bar for larger volumes.
-
Ensure the stirring speed is sufficient to create a vortex and maintain a uniform mixture.
-
3. Reagent Addition: The order and rate of reagent addition can significantly impact the reaction's safety and outcome.
-
Mitigation:
-
Add the Boc₂O solution to the amine solution. This ensures that the amine is always in excess, minimizing the formation of double-Boc protected byproducts.
-
Use an addition funnel or a syringe pump for controlled and slow addition.
-
4. Work-up and Purification: Handling large volumes of solvents and solids during work-up and purification requires appropriate equipment and techniques.
-
Mitigation:
-
Concentrating large volumes of solvent should be done using a large-scale rotary evaporator.
-
For filtration of large quantities of solid, a Buchner funnel with a larger diameter or a filter press may be necessary.
-
Crystallization from a concentrated solution before a full recrystallization step can improve the efficiency of purification by removing the bulk of the impurities in the mother liquor.
-
Troubleshooting
Caption: A logic diagram for troubleshooting common issues during scale-up.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl (4-methylpyridin-2-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for palladium-catalyzed cross-coupling reactions involving halogenated derivatives of tert-butyl (4-methylpyridin-2-yl)carbamate. This versatile building block is a key intermediate in the synthesis of complex substituted pyridines, which are prevalent scaffolds in medicinal chemistry and drug discovery. The methodologies outlined herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a roadmap for the synthesis of a diverse range of derivatives.
The protocols provided are based on established procedures for structurally analogous compounds, particularly 2-amino-5-bromo-4-methylpyridine, and may require optimization for specific substrates and scales. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality can influence the electronic and steric properties of the substrate, potentially impacting reaction kinetics and yields.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-(4-methylpyridin-2-yl)carbamate Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. For derivatives of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Quantitative Data
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a close structural analog, 2-amino-5-bromo-4-methylpyridine, with various arylboronic acids. This data serves as a strong starting point for the development of protocols for the Boc-protected counterpart.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 85[1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 82[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 88[1] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 78[1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl (5-bromo-4-methylpyridin-2-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add tert-butyl (5-bromo-4-methylpyridin-2-yl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (5-aryl-4-methylpyridin-2-yl)carbamate product.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 5-(Amino)-4-methylpyridin-2-yl)carbamate Derivatives
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable for accessing substituted aminopyridine derivatives.
Quantitative Data
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 2-bromo-4-methylpyridine with various amines. These conditions can serve as a starting point for the amination of Boc-protected 2-amino-5-bromo-4-methylpyridine.
| Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 8-16 | >95 |
| Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | >95[2] |
| Methylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | 2-24 | -[2] |
| Diethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | 2-24 | -[2] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
tert-Butyl (5-bromo-4-methylpyridin-2-yl)carbamate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Sealable reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, sealable reaction tube, add tert-butyl (5-bromo-4-methylpyridin-2-yl)carbamate (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and dppp (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired N-substituted aminopyridine derivative.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl-(4-methylpyridin-2-yl)carbamate Derivatives
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of substituted alkynes.
Quantitative Data
The following table presents a general protocol for the Sonogashira coupling of 2-bromo-4-methylpyridine, which can be adapted for the Boc-protected analogue.
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | 25-60 | 4-12 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
tert-Butyl (5-bromo-4-methylpyridin-2-yl)carbamate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add tert-butyl (5-bromo-4-methylpyridin-2-yl)carbamate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed THF, Et₃N (2.0 equiv), and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 5-alkynyl-4-methylpyridin-2-yl)carbamate derivative.
Sonogashira Coupling Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
Troubleshooting & Optimization
Optimizing reaction yield for tert-Butyl (4-methylpyridin-2-yl)carbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-Butyl (4-methylpyridin-2-yl)carbamate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The nucleophilicity of the 2-aminopyridine nitrogen is reduced by the electron-withdrawing nature of the pyridine ring. | - Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Use a catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate. - Employ a stronger base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to deprotonate the amine, increasing its nucleophilicity. |
| Poor solubility of starting material: 2-amino-4-methylpyridine may have limited solubility in common organic solvents. | - Solvent selection: Test a range of solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). - Aqueous conditions: For starting materials with poor solubility, consider a biphasic system or an aqueous solution with a base like sodium bicarbonate. This can improve solubility and minimize side reactions.[1] | |
| Steric hindrance: The methyl group at the 4-position may slightly hinder the approach of the bulky Boc₂O reagent. | - Extended reaction times: Allow the reaction to proceed for a longer period (e.g., 24-72 hours) at room temperature. - Elevated temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the steric barrier, but be cautious of potential side reactions. | |
| Formation of Side Products | Di-Boc protected product: The primary amine reacts twice with Boc₂O. | - Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of Boc₂O. Avoid using a large excess. - Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Urea formation: An isocyanate intermediate may form, which then reacts with another molecule of the starting amine. | - Maintain a low reaction temperature: Running the reaction at room temperature or below can minimize the formation of the isocyanate intermediate. | |
| Reaction with other functional groups: If the starting material contains other nucleophilic groups (e.g., hydroxyl groups), they may also react with Boc₂O. | - Selective protection: For molecules with both amine and hydroxyl groups, running the reaction at a lower temperature (0 °C to room temperature) without a strong base generally favors N-protection. If selectivity is an issue, consider protecting the hydroxyl group first with an orthogonal protecting group. | |
| Difficult Purification | Excess Boc₂O in the product: Unreacted Boc₂O can be difficult to separate from the desired product. | - Quenching: After the reaction is complete, add a primary or secondary amine (e.g., a few drops of piperidine or a polymer-supported amine) to react with the excess Boc₂O. - Basic wash: A mild basic wash during the aqueous workup can help to hydrolyze the remaining Boc₂O. - Sublimation: For non-polar products, residual Boc₂O can sometimes be removed by sublimation under high vacuum.[2] |
| Emulsion during workup: Formation of a stable emulsion during aqueous extraction can lead to product loss. | - Add brine: Addition of a saturated aqueous solution of sodium chloride can help to break up the emulsion. - Use a phase separator: Employing a phase separator can aid in the separation of the aqueous and organic layers. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: A common and effective method involves reacting 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O). A detailed experimental protocol is provided below. One reported procedure with an 84% yield involves stirring the reactants in tert-butanol at room temperature for three days.[3]
Q2: What is the role of a base in this reaction? Is it always necessary?
A2: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often recommended. The base deprotonates the amine, increasing its nucleophilicity and accelerating the reaction. For less reactive amines like 2-aminopyridines, a base can be crucial for achieving a good yield in a reasonable timeframe.
Q3: Can I use a catalyst for this reaction?
A3: Yes, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst for Boc protection. It reacts with Boc₂O to form a more reactive intermediate, which then readily reacts with the amine. However, be aware that DMAP can also promote the formation of di-Boc protected side products, so it should be used in catalytic amounts (e.g., 1-10 mol%).
Q4: My starting material, 2-amino-4-methylpyridine, is not dissolving well in my chosen solvent. What should I do?
A4: Poor solubility can significantly hinder the reaction. You can try a different solvent, such as THF, acetonitrile, or even a mixture of solvents. Alternatively, running the reaction in an aqueous basic solution (e.g., with sodium bicarbonate) can be an effective strategy to improve the solubility of aminopyridines and their salts.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC). Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any potential side products. The spots can be visualized under UV light.
Q6: What are the key considerations for the workup and purification of this compound?
A6: After the reaction is complete, the typical workup involves an aqueous extraction to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization (e.g., from hot 2-propanol) or flash column chromatography on silica gel.[3] It is important to effectively remove any excess Boc₂O, as it can co-elute with the product during chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Aminopyridines
| Entry | Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-Amino-4-methylpyridine | 1.1 | - | tert-Butanol | RT | 3 days | 84 | [3] |
| 2 | 4-Aminopyridine | 1.0 | - | Acetonitrile | RT | 3 h | >95 | [4] |
| 3 | Aniline | 1.1 | - | CH₂Cl₂ | RT | 12 h | 20 | [5] |
| 4 | Aniline | 1.1 | TEA (1.5) | CH₂Cl₂ | RT | 1 h | 98 | [3] |
Note: Data for direct comparison of various conditions for this compound is limited. The table includes data for similar substrates to provide context.
Experimental Protocols
Protocol 1: Synthesis of this compound [3]
Materials:
-
2-amino-4-methylpyridine (7.57 g, 70.0 mmol)
-
Di-tert-butyl dicarbonate (16.81 g, 77.0 mmol)
-
tert-Butanol (freshly distilled, 450 ml)
-
2-Propanol (for recrystallization)
Procedure:
-
To a solution of freshly distilled tert-butanol (450 ml) and di-tert-butyl dicarbonate (16.81 g, 77.0 mmol), slowly add 2-amino-4-methylpyridine (7.57 g, 70.0 mmol).
-
Stir the mixture at room temperature for 3 days.
-
Remove the solvent in vacuo.
-
Recrystallize the residue from hot 2-propanol to afford this compound as colorless crystals.
-
Expected yield: 12.30 g (84%).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.
References
Technical Support Center: tert-Butyl (4-methylpyridin-2-yl)carbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (4-methylpyridin-2-yl)carbamate. Our aim is to help you identify and resolve common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O). A typical procedure involves stirring the reactants in a solvent like tert-butanol at room temperature for an extended period.[1]
Q2: What are the potential side products in this reaction?
A2: Common side products can include unreacted 2-amino-4-methylpyridine, di-Boc protected product (di-tert-butyl (4-methylpyridin-2-yl)dicarbamate), and byproducts from the decomposition of di-tert-butyl dicarbonate, such as tert-butanol. If a base like 4-(dimethylamino)pyridine (DMAP) is used, other side products like ureas and isocyanates could potentially form, though this is less common for this specific substrate under standard conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[2] A suitable eluent system will show the consumption of the starting material (2-amino-4-methylpyridine) and the formation of the desired product. Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.
Q4: What are the recommended purification methods?
A4: The most common purification method is recrystallization, for example, from hot 2-propanol.[1] Column chromatography on silica gel can also be employed to separate the desired product from side products and unreacted starting materials.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Extend the reaction time. Ensure efficient stirring. A slight excess of di-tert-butyl dicarbonate (e.g., 1.1 equivalents) can be used.[1] |
| Decomposition of the product during workup. | Avoid strongly acidic or basic conditions during workup, as the Boc group is labile under these conditions. | |
| Presence of unreacted 2-amino-4-methylpyridine | Insufficient amount of di-tert-butyl dicarbonate or short reaction time. | Increase the stoichiometry of di-tert-butyl dicarbonate slightly. Ensure the reaction has gone to completion by TLC monitoring. |
| Formation of a di-Boc side product | Use of a strong base or prolonged reaction times with excess Boc₂O. | Avoid using strong, non-hindered bases. Use a stoichiometric amount or a slight excess of Boc₂O. Monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Presence of tert-butanol in the final product | Incomplete removal of the solvent and Boc₂O decomposition byproducts. | Ensure the product is thoroughly dried under vacuum after purification. Recrystallization is often effective at removing tert-butanol. |
Experimental Protocols
Synthesis of this compound [1]
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To a solution of freshly distilled tert-butanol (450 ml), add di-tert-butyl dicarbonate (16.81 g, 77.0 mmol).
-
Slowly add 2-amino-4-methylpyridine (7.57 g, 70.0 mmol) to the mixture.
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Stir the resulting mixture at room temperature for 3 days.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Recrystallize the residue from hot 2-propanol to afford the pure product.
Visual Guides
Caption: Synthesis of this compound.
References
Technical Support Center: Purification of Crude tert-Butyl (4-methylpyridin-2-yl)carbamate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude tert-butyl (4-methylpyridin-2-yl)carbamate by recrystallization. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocols
A detailed methodology for the recrystallization of crude this compound is provided below. This protocol is based on established laboratory procedures and aims to yield a product of high purity.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
2-Propanol (isopropyl alcohol)
-
Alternative solvents for screening: ethanol, methanol, ethyl acetate, hexane, toluene
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, 2-propanol is a recommended solvent.[1] A solvent system of n-hexane/ethyl acetate has also been reported to be effective for similar compounds.[2] A preliminary solvent screen with small amounts of the crude product is recommended to determine the optimal solvent or solvent mixture.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of 2-propanol, enough to create a slurry.
-
Gently heat the mixture while stirring continuously. A hot plate with a water bath is recommended for controlled heating.
-
Continue to add small portions of hot 2-propanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (Optional):
-
If activated charcoal was used or if there are insoluble impurities, a hot filtration step is necessary.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper into the clean, preheated receiving flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold 2-propanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through them for a few minutes.
-
For final drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of the product, or in a desiccator under vacuum.
-
Expected Yield: Following a similar protocol, a yield of 84% has been reported.[1]
Data Presentation
The selection of an appropriate solvent is the most critical step in the recrystallization process. The following table provides a qualitative summary of the solubility of this compound and its starting material, 2-amino-4-methylpyridine, in common laboratory solvents. This information can guide the user in selecting an optimal solvent system.
| Solvent | 2-Amino-4-methylpyridine Solubility | This compound Solubility (Qualitative) | Suitability for Recrystallization |
| Water | Freely soluble | Likely poorly soluble | Potential for anti-solvent in a mixed solvent system |
| Methanol | Freely soluble | Soluble | May be too soluble for good recovery |
| Ethanol | Freely soluble | Soluble | May be too soluble for good recovery |
| 2-Propanol | Soluble | Soluble when hot, less soluble when cold | Recommended |
| Acetone | Soluble | Likely soluble | May be too soluble for good recovery |
| Ethyl Acetate | Soluble | Soluble | Good for dissolving, may need an anti-solvent |
| Hexane | Slightly soluble | Poorly soluble | Good as an anti-solvent |
| Toluene | Soluble | Likely soluble | Potential for recrystallization |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: This is a common issue that can arise from several factors:
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Too much solvent: If an excess of solvent was used, the solution may not be supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Lack of nucleation sites: Crystal growth requires a starting point (a nucleus).
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Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Solution 2: Seeding. If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Q2: The product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
-
Solution 1: Re-dissolve and cool slowly. Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Solution 2: Change the solvent. The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system.
Q3: The recovery of the purified product is very low. What are the possible reasons?
A3: A low yield can be frustrating. Here are some potential causes and their solutions:
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Using too much solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor.
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Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Premature crystallization: If crystals form during hot filtration, the product will be lost.
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Solution: Ensure the funnel and receiving flask are preheated before hot filtration.
-
-
Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Product is too soluble in the wash solvent: Washing the crystals with a solvent in which they are highly soluble will dissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q4: The purified crystals are still colored. How can I remove the color?
A4: Colored impurities can sometimes co-crystallize with the product.
-
Solution: Perform a decolorization step using activated charcoal as described in the experimental protocol. Be aware that using too much charcoal can lead to a loss of the desired product.
Visualizations
The following diagrams illustrate the experimental workflow for the recrystallization process and a troubleshooting guide for common issues.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: N-tert-butoxycarbonylation of Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the N-tert-butoxycarbonylation of pyridines. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-tert-butoxycarbonylation of pyridines?
The N-tert-butoxycarbonylation of pyridines typically proceeds via the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc protected pyridine. The reactivity of the pyridine nitrogen is a critical factor for the success of this reaction.
Q2: Which pyridines are difficult to protect with a Boc group?
Pyridines with electron-withdrawing groups (e.g., nitro, cyano, halo) are generally less nucleophilic and, therefore, react slowly or not at all under standard conditions. Similarly, sterically hindered pyridines can also pose a challenge.
Q3: What are the common side reactions observed during N-tert-butoxycarbonylation?
Common side reactions include the formation of N,N-di-Boc derivatives, especially with highly nucleophilic amines, and the generation of isocyanates and urea-type byproducts.[1] In the presence of other nucleophiles like alcohols or thiols, O-Boc or S-Boc protected side products can also be formed.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), which will show the disappearance of the starting pyridine and the appearance of the more nonpolar N-Boc pyridine product.[2] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[3][4]
Troubleshooting Guide
Problem 1: Low to No Yield of N-Boc Pyridine
Possible Causes and Solutions:
-
Low Nucleophilicity of the Pyridine: Electron-deficient pyridines are poor nucleophiles.
-
Solution 1: Use a Catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction.[5] Lewis acids, such as yttria-zirconia, can also be employed to activate the Boc anhydride.[6]
-
Solution 2: Increase Reaction Temperature. Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this may also promote side reactions.
-
Solution 3: Modify the Reagent. In some challenging cases, using a more reactive Boc-donating reagent might be beneficial.
-
-
Steric Hindrance: Bulky substituents on the pyridine ring can impede the approach of the Boc anhydride.
-
Solution: Use a less sterically demanding Boc source or explore alternative protection strategies.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and solubility of reactants.
-
Solution: Screen different solvents. Aprotic solvents like acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used. For certain substrates, catalyst-free conditions in water have proven effective.[7]
-
-
Decomposition of Reagents or Products: The Boc anhydride can be sensitive to moisture, and the N-Boc pyridine product might be unstable under certain conditions.
-
Solution: Ensure the use of anhydrous solvents and reagents. Work up the reaction promptly upon completion.
-
Problem 2: Formation of Side Products
Possible Causes and Solutions:
-
Formation of N,N-di-Boc derivatives: This is more common with highly nucleophilic pyridines or when using a large excess of Boc anhydride.
-
Solution: Use stoichiometric amounts of Boc anhydride. Add the Boc anhydride slowly to the reaction mixture to maintain a low concentration.
-
-
Formation of Isocyanate and Urea Byproducts: These can arise from the decomposition of the activated intermediate.
-
Solution: Optimize reaction conditions. Lowering the temperature and using a catalyst can often minimize the formation of these byproducts.[1]
-
-
O-Boc or S-Boc Protection: If the pyridine substrate contains hydroxyl or thiol groups, these can also be protected.
-
Solution: Employ chemoselective reaction conditions. Catalyst-free N-tert-butoxycarbonylation in water has been shown to be highly chemoselective for the N-protection of amino alcohols.[8]
-
Problem 3: Difficult Purification
Possible Causes and Solutions:
-
Similar Polarity of Product and Starting Material: This can make separation by column chromatography challenging.
-
Solution 1: Optimize chromatographic conditions. Experiment with different solvent systems and silica gel grades.
-
Solution 2: Chemical Workup. An acidic wash can sometimes selectively remove the unreacted basic pyridine starting material.
-
-
Removal of Excess Boc Anhydride and Byproducts:
Quantitative Data Summary
| Pyridine Substrate | Reagent (equiv.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminopyridine | Boc₂O (1.5) | EDCI (1.5), HOBT (0.05), TEA (1.5) | THF | RT | 2 | 80 | [10] |
| 3-Amino-4-methylpyridine | Boc₂O (2) | EDCI (3), HOBT (0.1), TEA (3) | THF | RT | 2 | 85 | [10] |
| Aniline | Boc₂O (1) | Yttria-zirconia (20 wt%) | MeCN | Reflux | 3 | >95 | [6] |
| 2-Aminophenol | Boc₂O (1) | Yttria-zirconia (20 wt%) | MeCN | RT | 0.5 | 92 | [6] |
| Cyclohexylamine | Boc₂O (1.1) | None | Water | RT | 1 | 98 | [7] |
| Benzylamine | Boc₂O (1.1) | None | Water | RT | 0.5 | 96 | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for N-tert-butoxycarbonylation in Water (Catalyst-Free)[3]
-
In a round-bottom flask, add the pyridine substrate (1 mmol) to water (1 mL).
-
To the stirred suspension, add di-tert-butyl dicarbonate (1.1 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, if the product is a solid, it can be isolated by filtration.
-
If the product is a liquid, extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: DMAP-Catalyzed N-tert-butoxycarbonylation[6]
-
Dissolve the pyridine substrate (1 mmol) in an anhydrous aprotic solvent (e.g., acetonitrile or DCM, 5 mL) in a round-bottom flask under an inert atmosphere.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 mmol, 5-10 mol%).
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with the reaction solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for N-tert-butoxycarbonylation of pyridines.
Caption: General reaction pathway for N-tert-butoxycarbonylation of pyridines.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Stability of tert-Butyl (4-methylpyridin-2-yl)carbamate in different solvents
Welcome to the technical support center for tert-Butyl (4-methylpyridin-2-yl)carbamate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound?
The stability of this compound is predominantly governed by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its sensitivity to acidic conditions, which leads to its cleavage.
Q2: How does pH affect the stability of the compound?
The pH of the solvent system is a critical factor. The compound is generally stable in neutral and basic conditions but is unstable in acidic environments.[1][2][3] Even mild acids can facilitate the removal of the Boc group.[1]
Q3: What is the expected degradation pathway in acidic conditions?
Under acidic conditions, the Boc group is readily cleaved through acid-catalyzed hydrolysis. This process results in the formation of the free amine (2-amino-4-methylpyridine), isobutylene, and carbon dioxide.[1] The reaction proceeds via the formation of a stable tert-butyl cation intermediate.[3][4][5]
Q4: Is this compound stable at elevated temperatures?
The compound can be susceptible to thermal degradation.[1] Thermal deprotection, leading to the cleavage of the Boc group, can occur at elevated temperatures, particularly above 85-90°C.[1]
Q5: What is the recommended storage condition for this compound?
To ensure stability, this compound should be stored in a cool, dry place, away from acidic vapors and direct sunlight. It is typically supplied as a solid and should be kept in a tightly sealed container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of 2-amino-4-methylpyridine in my reaction mixture. | The experimental conditions may be too acidic, leading to the cleavage of the Boc protecting group. | Carefully check the pH of your reaction mixture. If possible, use a non-acidic solvent or buffer the reaction at a neutral or slightly basic pH. Consider using alternative non-acidic deprotection methods if the Boc group needs to be removed. |
| Low yield or recovery of the compound after purification. | The compound may have degraded during purification steps, especially if acidic solvents or high temperatures were used. | For chromatographic purification, avoid acidic mobile phase additives if possible. If acidic conditions are necessary, perform the purification at a lower temperature and minimize the exposure time. For solvent evaporation, use reduced pressure and moderate temperatures. |
| Inconsistent analytical results (e.g., HPLC purity). | The compound may be degrading in the analytical sample solvent or during the analysis itself. | Ensure the sample solvent is neutral and aprotic if possible. Analyze samples promptly after preparation. Check if the mobile phase used in HPLC is acidic and if this could be causing on-column degradation. |
Stability Data Summary
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield 2-amino-4-methylpyridine, isobutylene, and carbon dioxide.[1] |
| Neutral pH | Generally Stable | Minimal degradation is expected. |
| Basic pH | Generally Stable | The Boc group is known to be stable towards most bases.[1][3] |
| Elevated Temperature | Susceptible to degradation | Thermolytic cleavage of the Boc group.[1] |
| Light Exposure | Data not widely available | Photostability should be determined experimentally, as amine-containing compounds can be susceptible to photo-oxidation.[1] |
Experimental Protocols
Protocol for Assessing Stability in Different Solvents (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).[1]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.[1]
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.[1]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Recommended HPLC Method for Purity and Stability Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a non-acidic buffer if needed to maintain a neutral pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: pH and Temperature Stability of Pyridine Carbamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine carbamates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyridine carbamates?
A1: Pyridine carbamates are susceptible to degradation through two primary pathways: hydrolysis and thermal decomposition.
-
Hydrolysis: The carbamate functional group can be hydrolyzed, particularly under basic conditions, to yield the corresponding pyridinol, an amine, and carbon dioxide. The pyridine ring itself can also undergo degradation, though this is generally a slower process.
-
Thermal Decomposition: At elevated temperatures, pyridine carbamates can decompose to form pyridyl isocyanate and the corresponding alcohol. Further reactions of the isocyanate can lead to the formation of ureas and other byproducts.[1][2]
Q2: How does pH affect the stability of pyridine carbamates?
A2: Pyridine carbamates are generally most stable in acidic to neutral pH conditions. As the pH becomes more alkaline (basic), the rate of hydrolysis of the carbamate linkage increases significantly.[3][4] This is due to the increased concentration of hydroxide ions, which act as a nucleophile and attack the carbonyl carbon of the carbamate.
Q3: What is the expected impact of temperature on the stability of pyridine carbamates?
A3: As with most chemical reactions, the rate of degradation of pyridine carbamates increases with temperature. Thermal degradation can become significant at elevated temperatures, leading to the formation of isocyanates and other decomposition products.[1][2] It is crucial to control the temperature during storage and experimentation to minimize thermal degradation.
Q4: Are there any specific analytical techniques recommended for stability studies of pyridine carbamates?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for analyzing pyridine carbamates and their degradation products.[5][6] This method should be capable of separating the parent compound from all potential degradants, allowing for accurate quantification of the remaining active ingredient and the formation of impurities over time. Gas chromatography (GC) can also be used, but thermal degradation of the carbamate in the GC inlet can be a concern.[7]
Troubleshooting Guides
Issue 1: Rapid degradation of my pyridine carbamate is observed in an aqueous solution at room temperature.
-
Question: I'm observing unexpectedly fast degradation of my pyridine carbamate in a buffered aqueous solution at room temperature. What could be the cause?
-
Answer:
-
Check the pH of your buffer: Pyridine carbamates are known to be unstable in basic conditions.[3][4] Verify the pH of your solution. If it is above 7, the alkaline environment is likely accelerating the hydrolysis of the carbamate bond.
-
Consider metal ion contamination: Trace metal ions in your buffer or solvent can sometimes catalyze degradation reactions. Ensure you are using high-purity water and reagents.
-
Evaluate for microbial contamination: If the solution is not sterile, microbial growth could lead to enzymatic degradation of the carbamate.
-
Issue 2: The appearance of an unexpected peak in my HPLC chromatogram during a thermal stress study.
-
Question: During a thermal stress study of my pyridine carbamate, a new, significant peak is appearing in the HPLC chromatogram. How can I identify this degradant?
-
Answer:
-
Hypothesize potential degradation products: Based on known thermal degradation pathways, the new peak could correspond to pyridyl isocyanate, a urea derivative, or the parent pyridinol.[1][2]
-
Use Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak. This information can help confirm the identity of the degradation product.
-
Synthesize potential degradants: If possible, synthesize small amounts of the suspected degradation products to use as standards for retention time and mass spectral comparison.
-
Issue 3: Poor mass balance in my forced degradation study.
-
Question: In my forced degradation study, the sum of the assay value of the parent pyridine carbamate and the known degradation products is significantly less than 100%. What could be the reason for this poor mass balance?
-
Answer:
-
Formation of non-chromophoric or volatile degradants: Some degradation products may not have a UV chromophore and will be invisible to a standard UV detector. Other degradants, such as carbon dioxide or volatile amines, may be lost from the sample. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help detect non-chromophoric compounds.
-
Precipitation of degradants: A degradation product may have poor solubility in the sample diluent and precipitate out of the solution, leading to an inaccurate quantification. Visually inspect your samples for any precipitates.
-
Inadequate chromatographic separation: A degradant peak may be co-eluting with the parent peak or another impurity, leading to inaccurate integration and quantification. Re-evaluate your HPLC method to ensure adequate separation of all components.
-
Data Presentation
The following tables provide illustrative quantitative data on the stability of a hypothetical pyridine carbamate under various pH and temperature conditions. This data is based on general trends observed for carbamate stability.[3][8][9]
Table 1: pH Stability of a Representative Pyridine Carbamate at 25°C
| pH | % Degradation after 24 hours | Primary Degradation Product |
| 3.0 | < 1% | Not Applicable |
| 5.0 | ~1% | Pyridinol |
| 7.0 | ~5% | Pyridinol |
| 9.0 | ~25% | Pyridinol |
| 11.0 | > 90% | Pyridinol |
Table 2: Temperature Stability of a Representative Pyridine Carbamate at pH 7.0
| Temperature | % Degradation after 24 hours | Primary Degradation Product(s) |
| 4°C | < 1% | Not Applicable |
| 25°C | ~5% | Pyridinol |
| 40°C | ~15% | Pyridinol |
| 60°C | ~40% | Pyridinol, Pyridyl Isocyanate |
| 80°C | > 70% | Pyridinol, Pyridyl Isocyanate, Urea derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyridine Carbamate
This protocol outlines a general procedure for conducting a forced degradation study on a pyridine carbamate drug substance, in accordance with ICH guidelines.[10][11][12]
-
Acid Hydrolysis:
-
Dissolve the pyridine carbamate in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the pyridine carbamate in 0.01 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature (25°C) for 4 hours.
-
At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.01 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the pyridine carbamate in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of the solid pyridine carbamate in a calibrated oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute with mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose the solid pyridine carbamate to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing a stability-indicating HPLC method for a pyridine carbamate.
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer (e.g., phosphate or acetate buffer) at a slightly acidic pH (e.g., pH 3-5) to ensure the stability of the pyridine carbamate during analysis.
-
Use a gradient elution to separate the parent compound from its potential degradation products.
-
-
Method Optimization:
-
Optimize the gradient profile, flow rate, column temperature, and injection volume to achieve good resolution (>2) between the parent peak and all degradation peaks.
-
Use a photodiode array (PDA) detector to monitor the peak purity of the parent compound and to obtain UV spectra of the degradation products.
-
-
Forced Degradation Sample Analysis:
-
Inject the samples generated from the forced degradation study (Protocol 1) to challenge the specificity of the method.
-
Ensure that all degradation products are well-separated from the parent peak and from each other.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of a pyridine carbamate.
Caption: Simplified degradation pathways for pyridine carbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of pyridostigmine bromide and its metabolites in biological samples. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
How to remove unreacted 2-amino-4-methylpyridine from product
This guide provides troubleshooting advice and detailed protocols for removing unreacted 2-amino-4-methylpyridine from your product. The methods described leverage the basicity and polarity of this common reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-amino-4-methylpyridine from a final product?
A1: The most effective strategies for removing residual 2-amino-4-methylpyridine capitalize on its basic nature. The three primary methods are:
-
Acid-Base Extraction: This is the most common and straightforward method. It involves using a dilute acid to convert the basic amine into a water-soluble salt, which is then extracted into an aqueous layer.
-
Column Chromatography: This technique is highly effective for separating compounds based on differences in polarity.
-
Scavenger Resins: These are solid-supported reagents that selectively bind to the basic impurity, which can then be removed by simple filtration.
Q2: How do I select the most appropriate purification method for my experiment?
A2: The choice of method depends on the properties of your desired product, the scale of the reaction, and the equipment available. Use the following decision tree to guide your selection:
Physico-chemical Properties of 2-Amino-4-methylpyridine
Understanding the properties of the impurity is crucial for effective removal.
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | [1] |
| Melting Point | 96-99 °C | [1] |
| Boiling Point | 230 °C | [1] |
| pKa (Conjugate Acid) | ~7.48 | [2] |
| Solubility | ||
| Water | Soluble (41 mg/mL at 20°C) | |
| DMF, Alcohols | Freely Soluble | [1] |
| Chloroform, Ethyl Acetate | Soluble | |
| Hydrocarbons | Slightly Soluble | [1] |
Method 1: Acid-Base Extraction
This is often the first choice due to its simplicity and scalability. The process involves dissolving the crude reaction mixture in an organic solvent and washing it with a dilute aqueous acid. The basic 2-amino-4-methylpyridine reacts with the acid to form a water-soluble pyridinium salt, which partitions into the aqueous layer, leaving the desired product in the organic layer.
Troubleshooting and FAQs for Acid-Base Extraction
-
Q: My product is acid-sensitive. Can I still use this method?
-
A: Yes. For acid-sensitive compounds, you can use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid. An alternative is to wash with a saturated copper sulfate (CuSO₄) solution; pyridine and its derivatives form a complex with copper that is soluble in the aqueous layer.
-
-
Q: An emulsion formed during the extraction, and the layers won't separate. What should I do?
-
A: Emulsion formation is a common issue. To resolve it, you can:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
-
-
Q: After the acid wash, my organic layer still contains 2-amino-4-methylpyridine according to TLC analysis. How can I improve the removal?
-
A: Increase the number of acidic washes. Performing three to five washes is often more effective than a single large-volume wash. Also, check the pH of the aqueous layer after each wash to ensure it remains acidic.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer containing the impurity salt.
-
Repeat: Repeat the acid wash (steps 2-4) two to four more times. Monitor the removal of the impurity from the organic layer by TLC.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. Since 2-amino-4-methylpyridine is a polar and basic compound, it will adsorb strongly to silica gel.
Troubleshooting and FAQs for Column Chromatography
-
Q: My compound is streaking or "tailing" on the silica gel column. What can I do?
-
A: Peak tailing is common for basic compounds like aminopyridines on acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Q: How do I choose between normal-phase and reverse-phase chromatography?
-
A: Normal-Phase (Silica Gel) is the most common method for standard organic compounds. It is ideal if your product is significantly less polar than 2-amino-4-methylpyridine.
-
Reverse-Phase (C18) is suitable for polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.
-
Typical Chromatography Conditions
| Parameter | Normal-Phase (Silica) | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Typical Eluent | Hexane/Ethyl Acetate | Water/Acetonitrile or Water/Methanol |
| Modifier | 0.1-1% Triethylamine (Et₃N) | 0.1% Formic Acid (FA) or TFA |
| Best for... | Non-polar to moderately polar products | Polar products |
Experimental Workflow: Column Chromatography
Method 3: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules. For removing a basic impurity like 2-amino-4-methylpyridine, an acidic resin is used.
Troubleshooting and FAQs for Scavenger Resins
-
Q: What are the main advantages of using a scavenger resin over extraction?
-
A: Scavenger resins offer a simplified workup. There is no need for an aqueous wash, which avoids potential issues like emulsions or the accidental loss of a water-soluble product. The purification is achieved by simple filtration. This method is also easily automated.
-
-
Q: How much resin should I use, and for how long?
-
A: Typically, 2 to 4 equivalents of the scavenger resin (relative to the amount of excess 2-amino-4-methylpyridine) are used to ensure complete removal. The reaction time can range from 30 minutes to several hours. It is best to monitor the disappearance of the impurity from the solution by TLC or LC-MS.
-
Experimental Protocol: Scavenging with Acidic Resin
-
Resin Addition: To the crude reaction mixture (dissolved in a suitable solvent like DCM or THF), add 2-4 equivalents of an acidic scavenger resin (e.g., a sulfonic acid resin).
-
Agitation: Stir or shake the mixture at room temperature. The time required will depend on the resin and the concentration of the impurity.
-
Monitoring: Monitor the removal of 2-amino-4-methylpyridine from the solution by TLC or LC-MS.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the resin beads with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
References
Technical Support Center: Improving Reaction Conditions for Difficult Boc Protections
Welcome to the technical support center for tert-butyloxycarbonyl (Boc) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the protection of difficult amine substrates. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Boc protection reaction?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. The protection reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1] This reaction forms a stable carbamate, effectively masking the amine's reactivity. The Boc group is favored for its stability under basic and nucleophilic conditions and its straightforward removal under acidic conditions.[1][2]
Q2: Is a base always necessary for a successful Boc protection reaction?
While a base is not strictly required in all cases, its use is highly recommended to achieve high yields and accelerate the reaction.[1] The base neutralizes the acidic byproduct of the reaction, driving the equilibrium toward the protected product.[1] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃).[1]
Q3: How do I choose the appropriate solvent for my reaction?
The choice of solvent can significantly affect the reaction rate and yield.[1] Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN).[1] For starting materials with poor solubility, such as amine salts or amino acids, aqueous systems or mixtures of water and an organic solvent (e.g., water/dioxane) are often employed.[1][3] Interestingly, alcoholic solvents like methanol can significantly enhance the reaction rate for weakly nucleophilic aromatic amines.[4]
Q4: How can I monitor the progress of my Boc protection reaction?
The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the Boc-protected product is typically less polar (higher Rf value) than the starting amine. Staining the TLC plate with a ninhydrin solution is highly effective for visualizing the disappearance of the primary or secondary amine starting material.[5]
Troubleshooting Guide for Difficult Substrates
This section addresses specific issues that may arise during the Boc protection of challenging amines.
Problem 1: Low yield or incomplete reaction with a sterically hindered amine.
-
Question: My reaction is sluggish and gives a low yield when trying to protect a bulky, sterically hindered amine. What adjustments can I make?
-
Answer: Steric hindrance can significantly slow the reaction rate.[1] To overcome this, you can:
-
Prolong the reaction time and/or increase the temperature. [1]
-
Use a highly effective catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for hindered or weakly nucleophilic amines.[1]
-
Use a stronger base. For particularly difficult cases, deprotonating the amine first with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) before adding (Boc)₂O can be very effective and help avoid the formation of urea byproducts.[]
-
Problem 2: Difficulty protecting a weakly nucleophilic (electron-deficient) amine.
-
Question: I am trying to protect an aromatic amine (aniline derivative), but the reaction is not proceeding. How can I improve this?
-
Answer: Aryl amines are challenging to protect because their lone pair of electrons is delocalized, making them less nucleophilic.[7] Several strategies can be employed:
-
Use a Catalyst: Adding a catalytic amount of DMAP is often successful.[7]
-
Elevate the Temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier.[7]
-
Change the Solvent: Using an alcoholic solvent, such as methanol, has been shown to accelerate the Boc protection of aromatic amines, even without a base.[4]
-
Two-Step Di-Boc Protection/Selective Deprotection: A robust method involves treating the aryl amine with an excess of (Boc)₂O and a catalytic amount of DMAP to form a di-Boc intermediate. This is followed by the selective removal of one Boc group to yield the desired mono-Boc protected product.[7]
-
Problem 3: Formation of a di-Boc protected side product.
-
Question: My primary amine is forming a significant amount of the di-Boc (Boc₂N-R) product. How can I prevent this?
-
Answer: The formation of a di-Boc product can occur with primary amines, especially when using a large excess of (Boc)₂O and a strong base or catalyst like DMAP.[1][] To minimize this, you should:
-
Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equivalents).
-
Avoid using a large excess of a strong base. A milder base like NaHCO₃ or a stoichiometric amount of TEA is often sufficient.
-
Problem 4: The starting amine is poorly soluble in common organic solvents.
-
Question: My starting material is an amine hydrochloride salt and will not dissolve in THF or DCM. What solvent system should I use?
-
Answer: For amine salts or other polar substrates like amino acids, solubility is a common issue.[3] The best approach is to use a biphasic or aqueous solvent system.
-
Aqueous Base: Dissolving the amine salt in an aqueous solution of a base like NaOH or NaHCO₃ will both neutralize the salt to the free amine and provide a suitable reaction medium.[1][3] The reaction can be run in a mixture of water and an organic solvent like THF or dioxane.[8]
-
Water as a Solvent: For some substrates, performing the reaction in water can be highly effective and environmentally friendly.[9][10]
-
Comparative Data on Reaction Conditions
The following tables summarize reaction conditions for various types of amines to help guide your experimental design.
Table 1: General Conditions for Boc Protection of Various Amines
| Amine Type | Reagent & Equivalents | Base & Catalyst | Solvent | Temperature | Typical Time | Yield Range | Citation(s) |
| Primary Aliphatic | (Boc)₂O (1.1 eq) | TEA (1.2 eq) | DCM or THF | Room Temp | 1-4 h | >95% | [1] |
| Secondary Aliphatic | (Boc)₂O (1.2 eq) | TEA (1.5 eq) | DCM or THF | Room Temp | 2-12 h | 90-98% | [1] |
| Aromatic (Aniline) | (Boc)₂O (1.2 eq) | DMAP (0.1 eq) | Acetonitrile | Room Temp | 12-24 h | 85-95% | [1] |
| Sterically Hindered | (Boc)₂O (1.5 eq) | DMAP (0.2 eq) | Acetonitrile | 50 °C | 24-48 h | 70-90% | [1][] |
| Amine HCl Salt | (Boc)₂O (1.2 eq) | NaHCO₃ (2.0 eq) | Water/Dioxane (1:1) | Room Temp | 4-16 h | >90% | [1][3] |
Table 2: Two-Step Method for Difficult Aryl Amines [7]
| Step | Reagents | Solvent | Temperature | Time | Notes |
| 1. Di-Boc Formation | (Boc)₂O (3.0 eq), DMAP (0.1 eq) | Anhydrous THF | Room Temp | 16 h | Forms the di-Boc protected aniline. |
| 2. Selective Deprotection | TFA (1.1 eq) | Toluene | Room Temp | 30 min | Selectively removes one Boc group to give the mono-protected product. |
Key Experimental Protocols
Protocol 1: Standard Boc Protection of an Aliphatic Amine [1]
-
Dissolve the aliphatic amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA, 1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is consumed (typically 1-4 hours).[1]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.[]
Protocol 2: Boc Protection of a Weakly Nucleophilic Aromatic Amine using DMAP [1]
-
Dissolve the aromatic amine (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very unreactive substrates, heating may be required.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Protocol 3: Two-Step Protection of a Highly Hindered or Electron-Deficient Aryl Amine [7]
-
Step 1: To a solution of the aryl amine (1.0 eq) in anhydrous THF (approx. 0.1 M), add di-tert-butyl dicarbonate ((Boc)₂O, 3.0 eq) followed by DMAP (0.1 eq).
-
Stir the solution at room temperature for 16 hours or until TLC/LC-MS analysis confirms the complete formation of the di-Boc intermediate.
-
Concentrate the reaction mixture under reduced pressure.
-
Step 2: Dissolve the crude di-Boc intermediate in toluene.
-
Add trifluoroacetic acid (TFA, 1.1 eq) and stir at room temperature for 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Boc Protection
The following diagram outlines a logical workflow for troubleshooting common issues encountered during Boc protection reactions.
Caption: Troubleshooting workflow for difficult Boc protections.
Catalytic Role of DMAP in Boc Protection
For weakly nucleophilic amines, DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive intermediate, which is then readily attacked by the amine.
Caption: Catalytic cycle of DMAP in Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl (4-methylpyridin-2-yl)carbamate storage and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS No. 90101-20-5).
Safety and Handling Data
The following table summarizes the key quantitative data and hazard information for this compound. It is important to note that there are conflicting hazard classifications from different suppliers. Therefore, it is recommended to handle this compound with caution and adhere to the more stringent safety precautions.
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Physical Form | Solid | |
| GHS Classification (Sigma-Aldrich) | Acute Toxicity 4, Oral (H302) | |
| Signal Word (Sigma-Aldrich) | Warning | |
| Pictogram (Sigma-Aldrich) | GHS07 (Exclamation Mark) | |
| GHS Classification (TCI Chemicals) | Not a hazardous substance or mixture | |
| Storage Class | 11 (Combustible Solids) | |
| Recommended Storage Temperature | Room Temperature |
Experimental Workflow and Safety Precautions
The following diagram outlines the recommended workflow for handling this compound, from receiving the compound to its disposal, incorporating key safety measures at each stage.
Caption: Workflow for safe handling of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: There is conflicting information about the hazards of this compound. How should I handle it?
A1: It is true that different suppliers provide conflicting hazard classifications. For instance, one supplier classifies it as "Acute Toxicity 4, Oral" (H302) with a "Warning" signal word, while another states it is "not a hazardous substance or mixture". In such cases, it is best practice to err on the side of caution. We recommend handling this compound as if it were hazardous, following the more stringent safety precautions. This includes using appropriate personal protective equipment (PPE), working in a well-ventilated area such as a fume hood, and avoiding ingestion and direct contact with skin and eyes.
Q2: What are the proper storage conditions for this compound?
A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] A storage temperature of 2-8°C is also recommended by some suppliers for similar compounds to ensure long-term stability.[2]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: To minimize exposure, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is advised.[3]
Q4: What should I do in case of a spill?
A4: In the event of a spill, you should:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent.
Q5: What are the signs of degradation of this compound, and how can I avoid it?
A5: Carbamates can be susceptible to hydrolysis under acidic or basic conditions, and pyridine derivatives can be sensitive to strong oxidizing agents. Signs of degradation could include a change in color or the appearance of an unexpected odor. To avoid degradation, store the compound in a tightly sealed container, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
Q6: What is the appropriate method for disposing of waste this compound?
A6: Waste material should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed professional waste disposal service.[1] Ensure the waste is collected in a clearly labeled, sealed container.
References
Overcoming low yield in the synthesis of substituted pyridine carbamates
Welcome to the Technical Support Center for the synthesis of substituted pyridine carbamates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyridine carbamates?
A1: The primary methods for synthesizing substituted pyridine carbamates involve the reaction of an aminopyridine with a chloroformate or the reaction of a pyridyl alcohol/oxime with an isocyanate. A greener alternative involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide.
Q2: My reaction is resulting in a low yield. What are the initial checks I should perform?
A2: Low yields are a common issue and can often be attributed to several factors. Begin by verifying the purity and dryness of your starting materials and solvents, as moisture can lead to the decomposition of key reagents like chloroformates and isocyanates. It is also crucial to monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Reaction time and temperature are critical parameters that may require optimization. For instance, some reactions that yield poorly at room temperature can see a significant increase in yield when refluxed.[1]
Q3: What is the role of the base in the synthesis of pyridine carbamates, and how do I choose the right one?
A3: In reactions involving aminopyridines and chloroformates, a base is used to neutralize the HCl generated during the reaction and to deprotonate the aminopyridine, increasing its nucleophilicity. Common bases include triethylamine (TEA) and pyridine. The choice of base can influence the reaction rate and the formation of side products. For CO2-based syntheses, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to activate the amine and stabilize the carbamate intermediate.[2]
Q4: How do substituents on the pyridine ring affect the reaction?
A4: The electronic nature of substituents on the pyridine ring significantly impacts its reactivity. Electron-donating groups (EDGs) increase the electron density on the ring and the nucleophilicity of the nitrogen atom, generally leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the pyridine less nucleophilic and potentially hindering the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of substituted pyridine carbamates.
Issue 1: Low or No Product Formation
Possible Cause:
-
Poor quality of reagents: Chloroformates and isocyanates are sensitive to moisture and can degrade over time. Aminopyridines can oxidize or absorb water.
-
Inadequate reaction conditions: The reaction temperature may be too low, or the reaction time may be insufficient.
-
Low nucleophilicity of the pyridine derivative: Strong electron-withdrawing groups on the pyridine ring can significantly reduce its reactivity.
Suggested Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Ensure solvents are anhydrous.
-
Optimize Reaction Conditions:
-
Increase the reaction temperature. Refluxing is often more effective than room temperature reactions.[1]
-
Extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal duration. Some reactions show a significant yield increase when stirred overnight.[3]
-
Consider using a more activating base or a catalyst.
-
-
For unreactive pyridines: If your pyridine substrate has strong electron-withdrawing groups, you may need to use more forcing reaction conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.
Issue 2: Formation of Significant Byproducts
Possible Cause:
-
Side reactions of the carbamoylating agent: Chloroformates can react with the carbamate product to form ureas. Isocyanates can self-polymerize or react with water to form symmetric ureas.
-
Over-reaction: The carbamate product may be further acylated.
-
N-alkylation: In CO2-based syntheses, N-alkylation of the amine by the alkyl halide can be a competing reaction, especially at higher temperatures.[2]
Suggested Solutions:
-
Control Stoichiometry: Use a slight excess of the aminopyridine or pyridyl alcohol relative to the chloroformate or isocyanate to minimize side reactions of the latter.
-
Optimize Temperature: Higher temperatures that favor the desired reaction might also accelerate byproduct formation. A careful optimization of the reaction temperature is necessary.
-
Purification: Utilize column chromatography to separate the desired carbamate from byproducts.
Issue 3: Difficult Purification
Possible Cause:
-
Similar polarity of product and byproducts: This can make separation by column chromatography challenging.
-
Product is highly soluble in the aqueous phase during workup.
-
Emulsion formation during extraction.
Suggested Solutions:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.
-
Workup Modifications:
-
Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and improve the extraction of the product into the organic phase.
-
To break emulsions, try adding a small amount of brine or filtering the mixture through celite.
-
Data Presentation
The following tables summarize typical yields for the synthesis of substituted pyridine carbamates under different conditions.
Table 1: Synthesis of Pyridyl Oxime Carbamates via Reaction with Isocyanates [1]
| Pyridyl Oxime Substituent | Isocyanate | Reaction Conditions | Yield (%) |
| p-pyridyl amidoxime | Phenyl isocyanate | Reflux | >90 |
| p-pyridyl ethanone oxime | Benzyl isocyanate | Reflux | >90 |
| p-pyridyl aldoxime | 4-Chlorophenyl isocyanate | Reflux | >90 |
| p-pyridyl amidoxime | Phenyl isocyanate | Room Temperature | Poor |
Table 2: Synthesis of Pyridine Carbamates via Reaction of Aminopyridine Intermediates with Chloroformates [3]
| Pyridine Intermediate | Chloroformate | Reaction Time (h) | Yield (%) |
| N1-(pyridin-2-yl)hexane-1,6-diamine | Phenyl chloroformate | 18 | 33 |
| N1-(pyridin-2-yl)hexane-1,6-diamine | Phenyl chloroformate | 3 | 15 |
| N1-(pyrimidin-2-yl)hexane-1,6-diamine | Benzyl chloroformate | 18 | Not specified |
Experimental Protocols
General Procedure for the Synthesis of Pyridyl Oxime Carbamates[1]
-
Dissolve the corresponding pyridyl oxime (1 equivalent) in a suitable dry solvent (e.g., chloroform or tetrahydrofuran) under an inert atmosphere (e.g., Argon).
-
Add triethylamine (1.1 equivalents).
-
Add the appropriate isocyanate (1.1-1.8 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Synthesis of Pyridine Carbamates from Aminopyridine Intermediates[3]
-
Dissolve the aminopyridine intermediate (1 equivalent) in chloroform.
-
Add triethylamine (1 equivalent).
-
Slowly add a solution of the appropriate chloroformate (1 equivalent) in chloroform dropwise.
-
Stir the reaction at room temperature for the desired period (e.g., 3-18 hours).
-
Monitor the reaction progress by ESI-MS.
-
After the reaction is complete, wash the mixture with a saturated aqueous solution.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of substituted pyridine carbamates.
Caption: Troubleshooting decision tree for low yield in pyridine carbamate synthesis.
Caption: Logical relationship of substituent electronic effects on pyridine reactivity.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (4-methylpyridin-2-yl)carbamate, a common intermediate in pharmaceutical synthesis. For comparative purposes, spectral data for its precursor, 2-amino-4-methylpyridine, and a related Boc-protected aminopyridine, tert-butyl (pyridin-2-yl)carbamate, are also presented. This guide is intended to aid in the rapid and accurate identification and characterization of these compounds.
Comparison of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 8.12 (d, J = 5.2 Hz, 1H, Py-H6), 7.80 (s, 1H, Py-H3), 6.81 (d, J = 4.8 Hz, 1H, Py-H5), 2.37 (s, 3H, CH₃), 1.54 (s, 9H, C(CH₃)₃) |
| 2-Amino-4-methylpyridine | CDCl₃ | 7.81 (d, 1H, Py-H6), 6.37 (s, 1H, Py-H3), 6.20 (d, 1H, Py-H5), 4.68 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃)[1] |
| tert-Butyl (pyridin-2-yl)carbamate | CDCl₃ | 8.20 (d, 1H), 7.95 (s, 1H), 7.65 (t, 1H), 6.90 (d, 1H), 1.55 (s, 9H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 153.1, 152.8, 148.2, 147.9, 120.9, 117.8, 80.5, 28.3, 21.2 |
| 2-Amino-4-methylpyridine | CDCl₃ | 158.7, 148.5, 147.8, 120.6, 112.9, 21.1 |
| tert-Butyl (pyridin-2-yl)carbamate | CDCl₃ | 153.8, 153.2, 148.1, 138.5, 118.9, 113.8, 80.6, 28.3 |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra is provided below. Specific instrument parameters may need to be optimized.
Sample Preparation
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Visualization of NMR Analysis Workflow and Molecular Structure
The following diagrams illustrate the general workflow for NMR analysis and the chemical structure of the target compound.
Caption: A flowchart illustrating the key steps in performing an NMR analysis.
Caption: Chemical structure of this compound.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative chromatographic techniques for the purity assessment of tert-Butyl (4-methylpyridin-2-yl)carbamate. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines proposed experimental protocols and compares the performance of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).
Experimental Workflow for HPLC Purity Assessment
The general workflow for determining the purity of a pharmaceutical intermediate like this compound using HPLC is outlined below. This process involves careful sample preparation, method selection, data acquisition, and analysis.
Caption: General workflow for HPLC purity assessment.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the physicochemical properties of the analyte and potential impurities. This compound possesses both hydrophobic (tert-Butyl group) and polar (pyridine and carbamate moieties) characteristics, making it amenable to several chromatographic techniques.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on hydrophobicity. Analytes partition between a non-polar stationary phase and a polar mobile phase. | Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.[4][5] | Separation using a supercritical fluid (typically CO2) as the main component of the mobile phase. Separation is based on polarity.[1][6] |
| Typical Stationary Phase | C18, C8 | Bare silica, Amide, Diol, Zwitterionic[7][8] | 2-Ethylpyridine, Diol, Amino, Chiral phases[9] |
| Typical Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., TFA, formic acid, ammonium acetate). | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[4] | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol).[6][9] |
| Advantages for Analyte | - Robust and widely used method.[2] - Good for separating non-polar impurities. - Excellent reproducibility. | - Enhanced retention of polar analytes and impurities.[4][5] - Orthogonal selectivity to RP-HPLC. - Compatible with mass spectrometry.[4] | - Fast separations due to low viscosity of the mobile phase.[6] - Reduced organic solvent consumption ("Green" chromatography). - Suitable for both polar and non-polar compounds.[1] |
| Disadvantages for Analyte | - Poor retention of very polar impurities. | - Can have longer equilibration times.[8] - Sample solvent can significantly affect peak shape. | - Requires specialized instrumentation. - Method development can be more complex. |
Experimental Protocols
The following are proposed starting methods for the purity assessment of this compound. These may require optimization for specific instrumentation and impurity profiles.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is a standard approach for the analysis of pharmaceutical intermediates.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the pyridine chromophore).[10] A photodiode array (PDA) detector can be used to monitor multiple wavelengths.[11][12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.[13][14] Filter the solution through a 0.45 µm syringe filter before injection.[15]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is an alternative for better retention of polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: HILIC column (e.g., Amide or Silica, 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
-
Gradient:
-
0-1 min: 100% A
-
1-15 min: 100% to 50% A
-
15-20 min: 50% A
-
20.1-25 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of 90:10 Acetonitrile:Water to a concentration of 1 mg/mL. Ensure the sample diluent is similar to the initial mobile phase to avoid poor peak shape.[16] Filter the solution through a 0.45 µm syringe filter before injection.
Method 3: Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative that offers fast analysis times.
-
Instrumentation: SFC system with a UV or PDA detector.
-
Column: Polar stationary phase, such as a 2-Ethylpyridine column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Methanol to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Conclusion
The purity assessment of this compound can be effectively achieved using RP-HPLC, which is a robust and widely available technique. For challenging separations involving polar impurities, HILIC offers an orthogonal approach with enhanced retention. SFC presents a modern, fast, and environmentally friendly alternative, particularly beneficial in high-throughput environments. The choice of method should be based on the specific requirements of the analysis, including the nature of expected impurities, desired analysis speed, and available instrumentation. Method validation according to ICH guidelines is essential before implementation for routine quality control.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. scispace.com [scispace.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. absys-sfc.com [absys-sfc.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. sartorius.com [sartorius.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl (4-methylpyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of tert-butyl (4-methylpyridin-2-yl)carbamate against its unprotected core, 4-methylpyridin-2-amine, and an alternative N-acetyl protected analogue. By examining these distinct fragmentation patterns, this guide offers a framework for identifying key structural motifs and predicting the behavior of related compounds in mass spectrometry analyses.
Executive Summary
Comparative Fragmentation Analysis
The fragmentation of this compound is predicted to be dominated by the characteristic loss of the tert-butoxycarbonyl (Boc) protecting group. This contrasts significantly with the fragmentation of the unprotected 4-methylpyridin-2-amine core and the alternative N-acetyl protected analogue, providing clear diagnostic markers for each compound.
Predicted Fragmentation of this compound
The molecular weight of this compound is 208.26 g/mol . Under typical electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 209.13 is expected. The primary fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈, 56 Da) followed by the loss of carbon dioxide (CO₂, 44 Da), resulting in the protonated amine.
| Predicted Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Description |
| 209.13 | [C₁₁H₁₇N₂O₂]⁺ | - | Protonated molecular ion |
| 153.07 | [C₇H₉N₂O₂]⁺ | C₄H₈ (56.11 Da) | Loss of isobutylene from the tert-butyl group |
| 109.08 | [C₆H₉N₂]⁺ | CO₂ (44.01 Da) | Subsequent loss of carbon dioxide |
Experimental Fragmentation of 4-methylpyridin-2-amine
The mass spectrum of the unprotected core, 4-methylpyridin-2-amine (molecular weight 108.14 g/mol ), provides a baseline for comparison. The fragmentation is characteristic of a substituted pyridine.
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Fragment |
| 108 | 100 | [C₆H₈N₂]⁺ (Molecular Ion) |
| 107 | 60 | [C₆H₇N₂]⁺ (Loss of H) |
| 80 | 30 | [C₅H₄N]⁺ (Loss of HCN from pyridinium) |
| 53 | 25 | [C₄H₃]⁺ |
Experimental Fragmentation of N-(4-methylpyridin-2-yl)acetamide
As an alternative to Boc protection, an acetyl group on the 2-amino position of 4-methylpyridine results in a different fragmentation pattern for N-(4-methylpyridin-2-yl)acetamide (molecular weight 150.18 g/mol ).
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Fragment |
| 150 | 80 | [C₈H₁₀N₂O]⁺ (Molecular Ion)[1] |
| 108 | 100 | [C₆H₈N₂]⁺ (Loss of ketene, CH₂CO)[1] |
| 43 | 40 | [CH₃CO]⁺ (Acetyl cation)[1] |
Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted and known fragmentation pathways of the three compounds, providing a visual comparison of their mass spectrometric behavior.
Experimental Protocols
While specific experimental data for this compound was not found, the following general protocol for the analysis of small molecules by LC-MS/MS is provided as a standard methodology.
Objective: To determine the fragmentation pattern of the analyte.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
Analyte sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound of interest. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Cone Voltage: 20 - 40 V.
-
MS Scan Range: m/z 50 - 500.
-
MS/MS Analysis:
-
Select the protonated molecular ion [M+H]⁺ as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire product ion spectra.
-
-
Conclusion
The analysis presented in this guide highlights the significant influence of the N-protecting group on the mass spectrometric fragmentation of 4-methylpyridin-2-amine derivatives. The predicted fragmentation of this compound, characterized by the facile loss of the Boc group, offers a clear diagnostic pathway that is distinct from the fragmentation of the unprotected amine or its N-acetyl analogue. This comparative approach provides valuable insights for researchers working on the structural elucidation of related compounds and underscores the importance of considering protecting group chemistry in mass spectrometry data interpretation. Further experimental validation of the predicted fragmentation of this compound would be a valuable contribution to the field.
References
Reactivity Under the Microscope: A Comparative Analysis of tert-Butyl (4-methylpyridin-2-yl)carbamate and Other Aminopyridines
In the landscape of pharmaceutical and materials science research, the reactivity of substituted aminopyridines is a critical parameter influencing their application in synthesis and drug development. This guide provides a detailed comparison of the chemical reactivity of tert-Butyl (4-methylpyridin-2-yl)carbamate against other notable aminopyridines. We will delve into the electronic and steric factors governing their reactivity, supported by available experimental data, and provide detailed protocols for key transformations.
Executive Summary
The reactivity of aminopyridines is fundamentally governed by the electronic properties of their substituents. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amino function of 2-amino-4-methylpyridine significantly alters its reactivity profile. The electron-donating methyl group at the 4-position increases the electron density of the pyridine ring, enhancing its nucleophilicity and basicity. Conversely, the Boc group, while protecting the amine, can exert an electron-withdrawing effect, and its steric bulk can hinder certain reactions. This guide will explore the interplay of these factors in key synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Electronic and Steric Effects on Reactivity
The reactivity of this compound is a product of the cumulative electronic and steric contributions of its substituents.
-
4-Methyl Group: As an electron-donating group, the methyl substituent at the 4-position increases the electron density of the pyridine ring through a positive inductive (+I) effect.[1] This enhances the nucleophilicity of the ring nitrogen and can influence the rates of electrophilic aromatic substitution.
-
2-Amino Group (and its Boc-protected form): The amino group is a strong electron-donating group (+M effect), which significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack.[2] When protected with a Boc group, the lone pair on the nitrogen is delocalized into the carbonyl group of the carbamate, reducing its electron-donating ability towards the pyridine ring. The Boc group is also known to be sterically demanding, which can impede the approach of reagents to the reaction center.[3]
-
tert-Butyl Group: The bulky tert-butyl group of the Boc protecting moiety introduces significant steric hindrance. This can be a determining factor in the feasibility and rate of reactions, particularly those involving nucleophilic attack at or near the carbamate functionality.[3]
Comparative Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of this reaction with aminopyridine substrates is highly dependent on the catalyst system and the electronic nature of the pyridine ring. For an analog, 2-Amino-5-bromo-4-methylpyridine, various catalyst systems have been explored, providing insights into expected reactivity.
Table 1: Performance of Catalytic Systems in the Suzuki Coupling of an Aminopyridine Analog
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[4] |
| Traditional Phosphine | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Traditional Phosphine | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Traditional Phosphine | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Buchwald Ligand | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| N-Heterocyclic Carbene | PEPPSI-IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Data for 5-bromo-2-methylpyridin-3-amine, a structural analog of a halogenated derivative of 2-amino-4-methylpyridine.
The Boc-protected counterpart, tert-Butyl (4-bromo-6-methylpyridin-2-yl)carbamate, would be expected to exhibit different reactivity due to the electronic and steric influence of the Boc group. The reduced electron-donating capacity of the Boc-protected amine might lead to slower rates of oxidative addition. However, the protection of the amino group can also prevent catalyst inhibition that is sometimes observed with free amines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction with aminopyridines often requires careful selection of ligands to overcome potential catalyst inhibition by the pyridine nitrogen.
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| 2-Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%)[5] |
| 2-Bromopyridine | Methylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 98 |
| 2-Bromopyridine | Ethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 95 |
| 2-Bromopyridine | Isopropylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 92 |
| 2-Bromo-6-methylpyridine | Methylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 96 |
For this compound, direct C-N bond formation at the pyridine ring (e.g., at a halogenated position) would be the primary application of this reaction. The Boc-protected amine is generally stable under these conditions. The reactivity would be influenced by the specific position of the leaving group on the pyridine ring.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for aminopyridine substrates.
General Protocol for Suzuki-Miyaura Coupling of an Aminopyridine
This protocol is a general starting point and may require optimization for specific substrates.[6][7]
Materials:
-
Halogenated aminopyridine (e.g., 2-bromo-4-methylpyridin-2-amine or its Boc-protected derivative) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₃PO₄, 2.5 eq)
-
Solvent (e.g., 1,4-dioxane and degassed water, 4:1 ratio)
Procedure:
-
To a Schlenk flask, add the halogenated aminopyridine, arylboronic acid, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the anhydrous 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halogenated Pyridine
This protocol is a general guide and may need to be optimized for specific substrates and amines.[8]
Materials:
-
Halogenated pyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk tube, add the halogenated pyridine, amine, base, palladium pre-catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas. Repeat three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Structural Validation of tert-Butyl (4-methylpyridin-2-yl)carbamate: A Crystallographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural validation of tert-Butyl (4-methylpyridin-2-yl)carbamate using single-crystal X-ray crystallography. The crystallographic data is presented in a comprehensive table, and a detailed experimental protocol for structure determination is provided. Furthermore, a qualitative comparison with its parent compound, tert-butyl pyridin-2-ylcarbamate, is discussed to highlight the influence of the methyl group on the crystal packing.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing key structural features and intermolecular interactions. The quantitative data are summarized in the table below.
| Parameter | This compound |
| Chemical Formula | C₁₁H₁₆N₂O₂ |
| Formula Weight | 208.26 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 10.5850(6) Å, b = 11.6854(6) Å, c = 18.5568(15) Å |
| α = 90°, β = 90°, γ = 90° | |
| Unit Cell Volume | 2295.3(3) ų |
| Z (Molecules per unit cell) | 8 |
| Temperature | 193(2) K |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Density (calculated) | 1.205 Mg/m³ |
| Absorption Coefficient (μ) | 0.68 mm⁻¹ |
| Reflections Collected | 4711 |
| Independent Reflections | 2471 |
| R-factor (R1) | 0.057 |
| wR2 | 0.149 |
Data obtained from Acta Crystallographica Section E: Structure Reports Online.[1]
Structural Analysis and Comparison
The crystal structure of this compound reveals the presence of two crystallographically independent molecules in the asymmetric unit. These molecules form dimers through intermolecular N-H···N hydrogen bonds. The pyridine ring and the carbamate group are nearly planar in both molecules.
A key structural feature is the dihedral angle between the pyridine ring and the carbamate plane, which differs slightly between the two independent molecules, being 12.1(3)° and 3.5(3)° respectively[1]. This indicates some conformational flexibility.
Qualitative Comparison with tert-Butyl pyridin-2-ylcarbamate:
-
Steric Hindrance: The methyl group at the 4-position of the pyridine ring introduces steric bulk. This is expected to influence the close packing of the molecules in the crystal lattice. The presence of the methyl group may lead to a less dense crystal packing compared to the non-methylated analogue, which could be reflected in a lower calculated density.
-
Intermolecular Interactions: The primary intermolecular interaction in the crystal structure of this compound is the N-H···N hydrogen bonding between the carbamate and the pyridine nitrogen of an adjacent molecule. The 4-methyl group is not directly involved in this hydrogen bonding but can influence the overall packing arrangement and potentially introduce weaker C-H···π or van der Waals interactions.
-
Conformational Effects: The electronic effect of the methyl group (a weak electron-donating group) is unlikely to significantly alter the geometry of the pyridine ring or the carbamate group. However, its steric presence might have a subtle long-range effect on the preferred dihedral angle between the pyridine and carbamate planes in the solid state.
Experimental Protocols
Synthesis of this compound
To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine or 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the title compound as a crystalline solid.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 193 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental data to improve the fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the structural validation of a small molecule by single-crystal X-ray crystallography.
References
A Comparative Guide to Boc Protecting Agents for 2-Aminopyridines
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in drug development, for the protection of amine functionalities. Its widespread use stems from its stability across a range of reaction conditions and its facile removal under acidic conditions. For heteroaromatic amines like 2-aminopyridines, which are prevalent scaffolds in medicinal chemistry, efficient and selective Boc protection is crucial. This guide offers a comparative analysis of different methodologies for the Boc protection of 2-aminopyridines, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.
Comparative Performance of Protection Protocols
The efficiency of Boc protection on 2-aminopyridines is highly dependent on the chosen reagents and reaction conditions. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common Boc source, the choice of base, solvent, and additives can significantly impact yield, reaction time, and the formation of byproducts, most notably the di-Boc protected aminopyridine.
Key Observations:
-
Standard Conditions: A common method employing triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) provides moderate yields for 2-aminopyridine, but can be sluggish and lead to incomplete conversion.[1]
-
Enhanced Reactivity with EDCI/HOBT: The addition of coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) has been shown to dramatically improve yields, pushing them to 90% for 2-aminopyridine.[1][2] This method also demonstrates high efficiency for other isomers like 3- and 4-aminopyridine.[1]
-
Electron-Donating Groups: The presence of an electron-donating group (EDG) on the pyridine ring, such as a methyl group, generally leads to high yields under the EDCI/HOBT conditions.[2]
-
Electron-Withdrawing Groups: For highly deactivated, electron-deficient 2-aminopyridines (e.g., nitro-substituted), standard methods may fail completely. A more potent system using sodium iodide (NaI) and a higher loading of DMAP in tetrahydrofuran (THF) has proven effective, affording near-quantitative yields in seconds.[3]
-
Byproduct Formation: A significant side reaction is the formation of the N,N-di-Boc derivative. Standard conditions with TEA/DMAP can lead to a higher proportion of this byproduct.[1] The EDCI/HOBT method shows a much higher selectivity for the mono-Boc product.[1]
| Substrate | Method | Base/Additives | Solvent | Time (h) | Yield (%) | Mono/Di-Boc Ratio | Reference |
| 2-Aminopyridine | Standard | TEA, DMAP (cat.) | Dichloromethane | 8 | 60% | 4:1 | [1] |
| 2-Aminopyridine | Improved | TEA, EDCI, HOBT | Dichloromethane | 2 | 90% | 20:1 | [1] |
| 3-Aminopyridine | Improved | TEA, EDCI, HOBT | Dichloromethane | 1 | 85% | 50:1 | [1] |
| 4-Aminopyridine | Improved | TEA, EDCI, HOBT | Dichloromethane | 0.5 | 90% | 20:1 | [1] |
| 2-Amino-5-methylpyridine | Improved | TEA, EDCI, HOBT | Tetrahydrofuran | 1 | 85% | 20:1 | [2] |
| Nitro-substituted 2-aminopyridine derivative | Standard | TEA, DMAP | - | - | 0% | - | [3] |
| Nitro-substituted 2-aminopyridine derivative | For Deactivated Amines | NaI, DMAP | Tetrahydrofuran | < 0.01 | >98% | - | [3] |
Reaction Mechanisms and Workflows
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks a carbonyl carbon of the Boc anhydride. A base is typically used to neutralize the protonated amine product. The choice of reagents can influence the reaction pathway and the formation of intermediates.
DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is more electrophilic and accelerates the rate of Boc addition, which can sometimes increase the formation of the di-Boc byproduct if not carefully controlled.[4]
Experimental Protocols
Method 1: Standard Protection using TEA/DMAP (Yield: ~60%)[1]
-
Dissolution: Dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.
-
Addition of Reagents: Under stirring, add 4-(dimethylamino)pyridine (DMAP) (0.01 g), triethylamine (TEA) (2.2 mL, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol).
-
Reaction: Continue to stir the mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (or when starting material is still present after 8h), wash the reaction mixture with water (2 x 20 mL).
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired N-Boc-2-aminopyridine.
Method 2: Improved Protection using EDCI/HOBT (Yield: >85%)[1][2]
-
Dissolution: Dissolve the aminopyridine (e.g., 2-aminopyridine, 1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.
-
Addition of Reagents: Under stirring, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol), triethylamine (TEA) (1.6 g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol).
-
Reaction: Continue to stir the mixture at room temperature for 0.5-2 hours. Monitor the reaction by TLC until the starting material disappears.
-
Workup: Wash the reaction solution with water (2 x 20 mL).
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Stability of N-Boc-2-aminopyridines
The stability of the N-Boc bond is a critical factor in multi-step synthesis.
-
Basic and Nucleophilic Conditions: The Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[5][6]
-
Acidic Conditions: The Boc group is labile under acidic conditions. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane or methanol.[7] The stability of the Boc group on an sp² nitrogen, as in an aminopyridine, is generally lower than on an sp³ nitrogen.[8]
-
Thermal Stability: N,N-Di-Boc-2-aminopyridine exhibits good thermal stability with a melting point around 100–105 °C.[7]
Conclusion
For the routine Boc protection of 2-aminopyridines, the use of EDCI/HOBT as additives provides a significant improvement over standard TEA/DMAP protocols, offering higher yields and better selectivity for the mono-protected product. For electron-deficient 2-aminopyridines, where standard methods may be ineffective, a more activated system with NaI/DMAP can be employed. The choice of the protecting group strategy should always be guided by the electronic nature of the substrate and the planned subsequent reaction steps. Careful control of stoichiometry and temperature is key to minimizing the formation of the di-Boc byproduct.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Buy N,N-Di-Boc-2-aminopyridine (EVT-394594) | 870703-63-2 [evitachem.com]
- 8. reddit.com [reddit.com]
Efficacy of tert-Butyl (4-methylpyridin-2-yl)carbamate and its Alternatives as Boc-Protecting Reagents: A Comparative Guide
In the realm of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and complex molecules, the protection of amine functionalities is a critical step. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This guide provides a comparative analysis of the efficacy of tert-Butyl (4-methylpyridin-2-yl)carbamate as an intermediate for Boc protection against the most common alternative method, the use of di-tert-butyl dicarbonate (Boc₂O).
This comparison is based on experimental data for a closely related and highly efficient Boc-protecting reagent, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP), as a proxy for the title compound, due to the limited direct comparative data available for this compound itself.[1] The insights drawn from the performance of BCMP are expected to be highly representative.
Overview of Boc-Protecting Reagents
The introduction of a Boc group onto an amine is a fundamental transformation in multi-step synthesis. The choice of reagent can significantly impact reaction efficiency, yield, and purification requirements.
This compound and Analogs: These compounds are activated carbamates designed for the efficient N-tert-butoxycarbonylation of amines.[1] They offer the advantage of being stable, crystalline solids that can be easily handled. The reaction with amines typically proceeds under mild conditions to afford the desired Boc-protected amine and a water-soluble pyridone byproduct, which simplifies purification.
Di-tert-butyl dicarbonate (Boc₂O): This is the most widely used reagent for Boc protection.[2] It is a commercially available and relatively inexpensive reagent. The reaction of Boc₂O with amines is typically conducted in the presence of a base (e.g., triethylamine, DMAP, or sodium hydroxide) to neutralize the acidic byproduct. While effective, the removal of byproducts and excess reagent can sometimes complicate purification.
Comparative Data Presentation
The following tables summarize the quantitative data on the performance of the activated carbamate intermediate (represented by BCMP) and the standard Boc₂O method for the Boc protection of various amines.
Table 1: Efficacy of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) in Ethanol [1]
| Substrate (Amine) | Product | Yield (%) |
| 4-Aminophenol | tert-Butyl (4-hydroxyphenyl)carbamate | 97 |
| 3-Aminophenol | tert-Butyl (3-hydroxyphenyl)carbamate | 94 |
| Phenethylamine | tert-Butyl phenethylcarbamate | 99 |
| 4-Methoxyaniline | tert-Butyl (4-methoxyphenyl)carbamate | 100 |
| Benzylamine | tert-Butyl benzylcarbamate | 97 |
| 2-Aminophenol | tert-Butyl (2-hydroxyphenyl)carbamate | 89 |
| 4-Aminothiophenol | tert-Butyl (4-mercaptophenyl)carbamate | 91 |
| p-Toluidine | tert-Butyl p-tolylcarbamate | 95 |
| 1,2-Phenylenediamine | tert-Butyl (2-aminophenyl)carbamate | 85 |
| 4-Aminobenzonitrile | tert-Butyl (4-cyanophenyl)carbamate | 36 |
| 4-Oxopiperidine | tert-Butyl 4-oxopiperidine-1-carboxylate | 96 |
| 4-(2-Hydroxyethyl)piperidine | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | 95 |
| Isopropylamine | tert-Butyl isopropylcarbamate | 98 |
Table 2: Representative Efficacy of Di-tert-butyl dicarbonate (Boc₂O)
| Substrate (Amine) | Base/Solvent | Yield (%) | Reference |
| 1,2-Ethanediamine | Dioxane/Water | 59-65 | [2] |
| Various Amines | General observation | Generally high | [3] |
Note: Direct comparative yield data for a wide range of substrates under identical conditions for Boc₂O is diffuse in the literature as it is a standard, widely applicable method. The yields are generally high but can be influenced by the choice of base, solvent, and substrate.
Experimental Protocols
Protocol 1: General Procedure for N-tert-butoxycarbonylation using tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) [1]
A mixture of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) (2.02 mmol) and the respective amine (2.02 mmol) in ethanol (10 mL) is heated under reflux for 1 hour. The reaction mixture is then concentrated under reduced pressure. The resulting residue is suspended in tert-butyl methyl ether (10 mL), filtered to remove the pyridone byproduct, and the filtrate is concentrated in vacuo to give the crude product. The product is then purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Mono-Boc Protection of a Diamine using Di-tert-butyl dicarbonate (Boc₂O) [2]
To a solution of di-tert-butyl dicarbonate (0.1 mol) in 1,4-dioxane (200 mL) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, a solution of 1,2-ethanediamine (0.5 mol) in 1,4-dioxane (50 mL) is added dropwise over 2 hours. The reaction mixture is stirred at room temperature for an additional 22 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a saturated aqueous solution of sodium chloride (200 mL). The aqueous phase is extracted with dichloromethane (4 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the mono-protected product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for Boc protection using an activated carbamate intermediate and the standard Boc₂O method.
Caption: General reaction schemes for Boc protection of amines.
Conclusion
Both activated carbamates, such as this compound and its analogs, and di-tert-butyl dicarbonate are effective reagents for the Boc protection of amines.
The use of activated carbamates like BCMP offers several advantages, including high yields for a wide range of substrates, mild reaction conditions, and a simplified workup procedure due to the formation of a readily removable, often water-soluble, byproduct.[1] This can be particularly beneficial in complex syntheses where purification is challenging.
Di-tert-butyl dicarbonate remains the more common and economical choice for many standard applications.[2] Its primary drawback can be the need for a base and the potential for more complex purification to remove byproducts and unreacted starting materials.
For researchers and drug development professionals, the choice between these intermediates will depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrate, and the importance of simplifying purification steps. For sensitive substrates or in cases where high purity is paramount with minimal purification effort, an activated carbamate intermediate like this compound presents a compelling alternative to the conventional Boc₂O method.
References
A Comparative Guide to Confirming the Identity of tert-Butyl (4-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of characterization data to confirm the identity of tert-Butyl (4-methylpyridin-2-yl)carbamate. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages structural data from X-ray crystallography and compares its expected spectral characteristics with those of closely related analogs.
Physicochemical and Structural Data
This compound is a solid with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1] Its identity has been unequivocally confirmed by single-crystal X-ray crystallography, providing a definitive reference for its molecular structure.[2][3][4]
| Property | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol [1] |
| Physical Form | Solid[1] |
| CAS Number | 90101-20-5[1] |
Comparative Spectroscopic Data
For a robust confirmation of identity, spectroscopic data should be compared with that of known standards or closely related compounds. Here, we compare the expected data for this compound with its non-methylated analog, tert-butyl (pyridin-2-yl)carbamate, and its isomer, tert-butyl (6-methylpyridin-2-yl)carbamate.
| Technique | This compound (Expected) | tert-Butyl (pyridin-2-yl)carbamate | tert-Butyl (6-methylpyridin-2-yl)carbamate |
| ¹H NMR | Signals for a methyl group on the pyridine ring, aromatic protons, and a tert-butyl group. | Absence of a methyl signal on the pyridine ring; displays only aromatic and tert-butyl proton signals. | Signals for a methyl group on the pyridine ring at a different chemical shift compared to the 4-methyl isomer, along with aromatic and tert-butyl proton signals. |
| ¹³C NMR | Aromatic and aliphatic carbon signals, including a distinct methyl carbon signal. | Fewer aromatic signals compared to the methylated analogs due to higher symmetry (depending on substitution). | The chemical shift of the methyl carbon and the adjacent aromatic carbon will differ from the 4-methyl isomer. |
| IR (Infrared) | Characteristic N-H, C=O (carbamate), C-N, and aromatic C-H and C=C stretching and bending vibrations. | Similar to the 4-methyl analog, but with potential slight shifts in fingerprint region due to the absence of the methyl group. | Very similar spectrum to the 4-methyl isomer, with minor differences in the fingerprint region attributable to the different substitution pattern. |
| Mass Spec. | Predicted [M+H]⁺: 209.12847 m/z[5] | [M+H]⁺: 195.11280 m/z (Calculated) | Predicted [M+H]⁺: 209.12847 m/z |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Data Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions detected.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for confirming the identity of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
References
- 1. 203321-83-9|tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - Tert-butyl n-(4-methylpyridin-2-yl)carbamate (C11H16N2O2) [pubchemlite.lcsb.uni.lu]
Benchmarking Synthesis Efficiency of tert-Butyl (4-methylpyridin-2-yl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis efficiency for tert-Butyl (4-methylpyridin-2-yl)carbamate based on established literature. The data presented herein is intended to assist researchers in selecting optimal synthetic routes based on yield, reaction conditions, and procedural simplicity.
I. Comparative Synthesis Data
The following table summarizes the key quantitative data from a prominent literature method for the synthesis of this compound. This reaction involves the protection of the amino group of 2-amino-4-methylpyridine using di-tert-butyl dicarbonate (Boc anhydride).
| Parameter | Literature Method 1 |
| Starting Material | 2-amino-4-methylpyridine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | tert-Butanol |
| Reaction Time | 3 days |
| Temperature | Room Temperature |
| Reported Yield | 84%[1] |
| Purification | Recrystallization from 2-propanol[1] |
II. Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on the work of Laufer & Koch (2008) as cited in the crystallographic information file for the compound.[1]
Synthesis of this compound [1]
-
Materials:
-
2-amino-4-methylpyridine (7.57 g, 70.0 mmol)
-
Di-tert-butyl dicarbonate (16.81 g, 77.0 mmol)
-
tert-Butanol (freshly distilled, 450 ml)
-
2-Propanol (for recrystallization)
-
-
Procedure:
-
To a solution of freshly distilled tert-butanol (450 ml) and di-tert-butyl dicarbonate (16.81 g, 77.0 mmol), slowly add 2-amino-4-methylpyridine (7.57 g, 70.0 mmol).
-
Stir the resulting mixture at room temperature for 3 days.
-
After the reaction period, remove the solvent in vacuo.
-
Recrystallize the residue from hot 2-propanol to afford 12.30 g (84% yield) of this compound as colorless crystals.
-
III. Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Boc protection.
Caption: Workflow for the synthesis of this compound.
References
A Comparative Guide to tert-Butyl (4-methylpyridin-2-yl)carbamate and tert-Butyl (3-methylpyridin-4-yl)carbamate for Researchers
In the landscape of drug discovery and medicinal chemistry, Boc-protected aminopyridines serve as crucial building blocks for the synthesis of a wide array of complex molecules. Among these, the positional isomers tert-butyl (4-methylpyridin-2-yl)carbamate and tert-butyl (3-methylpyridin-4-yl)carbamate are of significant interest. This guide provides a detailed comparison of their physicochemical properties, reactivity, and synthetic utility, supported by available experimental data, to aid researchers in selecting the appropriate isomer for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is essential for their effective use in synthesis and purification. While comprehensive experimental data for tert-butyl (3-methylpyridin-4-yl)carbamate is limited in publicly accessible literature, a comparative summary based on available information is presented below.
| Property | This compound | tert-Butyl (3-methylpyridin-4-yl)carbamate |
| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol | 208.26 g/mol |
| CAS Number | 90101-20-5 | 180253-65-0 |
| Appearance | Solid | No data available |
| Melting Point | 118-119 °C[1] | No data available |
| Boiling Point | No data available | No data available |
| Solubility | No specific data available | No specific data available |
| pKa | No data available | No data available |
Synthesis and Reactivity
The synthesis and subsequent reactions of these carbamates are central to their application in medicinal chemistry. The Boc (tert-butoxycarbonyl) protecting group plays a pivotal role, enabling selective reactions at other positions of the pyridine ring before its removal.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).
-
Procedure: To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), di-tert-butyl dicarbonate is added, often in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction mixture is stirred at room temperature until completion. The product can then be isolated and purified using standard techniques like crystallization or column chromatography. One documented procedure involves reacting 2-amino-4-methylpyridine with di-tert-butyl dicarbonate in tert-butanol at room temperature for three days, followed by removal of the solvent and recrystallization from hot 2-propanol.[2]
Synthesis of tert-Butyl (3-methylpyridin-4-yl)carbamate:
While specific detailed protocols are not as readily available, the synthesis would analogously proceed from 4-amino-3-methylpyridine and di-tert-butyl dicarbonate under similar reaction conditions. The choice of solvent and base would be critical to optimize the reaction yield and purity.
Reactivity and Deprotection
The carbamate group in both isomers serves as a protecting group for the amino functionality. This allows for various synthetic transformations on the pyridine ring, such as halogenation, lithiation followed by electrophilic quench, or cross-coupling reactions.
Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions.
-
Typical Procedure: The Boc-protected aminopyridine is dissolved in a solvent such as dichloromethane (DCM) and treated with a strong acid like trifluoroacetic acid (TFA). The reaction is usually rapid, proceeding at room temperature. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.[3]
Cross-Coupling Reactions: Boc-protected aminopyridines can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, expanding the molecular complexity. The electron-donating nature of the Boc-protected amino group can influence the reactivity of the pyridine ring in these transformations.
Spectroscopic Properties
Definitive spectroscopic data for both isomers is not widely published. However, based on the general knowledge of related compounds, the following characteristics can be anticipated:
-
¹H NMR: The proton spectra of both isomers would show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct multiplets, with their chemical shifts and coupling constants being indicative of the substitution pattern. The methyl group protons would also appear as a singlet.
-
¹³C NMR: The carbon spectra would show signals for the quaternary and methyl carbons of the tert-butyl group, the methyl group on the pyridine ring, and the carbonyl carbon of the carbamate. The chemical shifts of the pyridine ring carbons would be influenced by the positions of the methyl and carbamate substituents.
-
IR Spectroscopy: The IR spectra would be characterized by a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the range of 1700-1750 cm⁻¹. N-H stretching vibrations would also be observable.
-
Mass Spectrometry: The mass spectra would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene.
Structural and Electronic Comparison
The key difference between the two isomers lies in the relative positions of the methyl and Boc-protected amino groups on the pyridine ring. This seemingly subtle change can have a significant impact on the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.
Crystal structure analysis of this compound reveals that it forms dimers in the solid state through intermolecular N-H···N hydrogen bonds between the carbamate NH and the pyridine nitrogen of an adjacent molecule.[2][4] This highlights the potential for specific intermolecular recognition, which could be relevant in the context of crystal engineering and supramolecular chemistry. The steric hindrance provided by the methyl group's position relative to the carbamate will also influence the accessibility of the nitrogen atoms and the overall conformation of the molecule.
Logical Workflow for Isomer Selection
The choice between these two isomers will be dictated by the specific synthetic strategy and the desired properties of the final product.
Conclusion
This compound and tert-butyl (3-methylpyridin-4-yl)carbamate, while constitutionally similar, present distinct profiles for synthetic chemists. The 4-methyl-2-yl isomer is more extensively characterized in the literature, with established synthetic protocols and some physical data. The 3-methyl-4-yl isomer, being less common, offers a different substitution pattern that may be advantageous for accessing specific target molecules where steric and electronic factors at the 4-position are critical. Researchers should carefully consider the desired final structure and the potential impact of the substituent positions on reactivity and intermolecular interactions when selecting between these two valuable building blocks. Further experimental characterization of the 3-methyl-4-yl isomer would be highly beneficial to the scientific community.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl (4-methylpyridin-2-yl)carbamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS No. 90101-20-5), ensuring the protection of personnel and the environment.
Safety and Hazard Information
There is conflicting information regarding the hazard classification of this compound. While one supplier, TCI Chemicals, classifies the substance as not hazardous under Regulation (EC) No 1272/2008, another major supplier, Sigma-Aldrich, classifies it as "Acute Toxicity, Oral, Category 4" and assigns it the GHS07 pictogram with a "Warning" signal word.[1] Given this discrepancy, it is imperative to handle this compound with caution and manage its disposal as a hazardous substance.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed professional waste disposal service.
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the CAS number "90101-20-5".
-
Include any relevant hazard symbols (e.g., GHS07 pictogram for acute toxicity) as a precautionary measure.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with accurate information about the chemical and its known or suspected hazards.
-
-
Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should be collected in a separate, labeled container and disposed of as chemical waste.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 90101-20-5 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Form | Solid |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (4-methylpyridin-2-yl)carbamate
This guide provides crucial safety, handling, and disposal information for tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS No: 90101-20-5). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.
Chemical Safety Overview
This compound is a combustible solid. It is classified as harmful if swallowed. Due to the potential hazards associated with this and structurally similar compounds, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent contact and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on recommendations for similar carbamate compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2][3] | To protect eyes from dust particles and splashes. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2] | To prevent skin contact. Use proper glove removal technique to avoid contamination.[2] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1] | To protect skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if irritation is experienced. A P3 filter type is recommended.[1] | To prevent inhalation of harmful dust. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol
-
Preparation : Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are close to the workstation location.[1][3]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.
-
Handling the Compound : Avoid contact with eyes, skin, and clothing.[2][5] Minimize dust generation and accumulation.[2][5] Do not inhale the substance.[1]
-
After Handling : Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[1] Do not eat, drink, or smoke in work areas.[1]
Spill and Emergency Procedures
-
Small Spills : For small spills, sweep up the solid material and place it into a suitable, clean, dry, closed container for disposal.[2][6] Avoid generating dusty conditions.[2]
-
First Aid - Eyes : In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
First Aid - Skin : In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
First Aid - Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
First Aid - Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Disposal Plan
Waste material must be treated as hazardous.[4] Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging : Dispose of as unused product.[2]
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
